Methyl methacrylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4(2)5(6)7-3/h1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQNEPGJFQJSBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2, Array | |
| Record name | METHYL METHACRYLATE MONOMER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7108 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0300 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25188-98-1, 97555-82-3, 148947-96-0, 9011-14-7, 28261-32-7, 25188-97-0 | |
| Record name | Isotactic poly(methyl methacrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25188-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, methyl ester, trimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97555-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, methyl ester, labeled with carbon-14, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148947-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(methyl methacrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9011-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl methacrylate dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28261-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Syndiotactic poly(methyl methacrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25188-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2020844 | |
| Record name | Methyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl methacrylate monomer appears as a clear colorless liquid. Slightly soluble in water and floats on water. Vapors heavier than air. Vapors irritate the eyes and respiratory system. Containers must be heavily insulated or shipped under refrigeration. An inhibitor such as hydroquinone, hydroquinone methyl ester and dimethyl t-butylphenol is added to keep the chemical from initiating polymerization. The chemical may polymerize exothermically if heated or contaminated with strong acid or base. If the polymerization takes place inside a container, the container may rupture violently. Used to make plastics., Liquid; Pellets or Large Crystals; Water or Solvent Wet Solid, Colorless liquid with an acrid, fruity odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear colourless liquid; Fruity aroma, Colorless liquid with an acrid, fruity odor. | |
| Record name | METHYL METHACRYLATE MONOMER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7108 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Propenoic acid, 2-methyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl methacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/216 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Methyl methacrylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032385 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | METHYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0300 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Methyl 2-methyl-2-propenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1812/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | METHYL METHACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/712 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methyl methacrylate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0426.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
213.8 °F at 760 mmHg (NTP, 1992), 100.5 °C, 214 °F | |
| Record name | METHYL METHACRYLATE MONOMER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7108 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyl methacrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0300 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | METHYL METHACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/712 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methyl methacrylate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0426.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
50 °F (NTP, 1992), 50 °F; 10 °C (open cup), 55 °F (Tag open cup), 10 °C o.c., 50 °F (open cup), (oc) 50 °F | |
| Record name | METHYL METHACRYLATE MONOMER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7108 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyl methacrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0300 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | METHYL METHACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/712 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methyl methacrylate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0426.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
1 to 10 mg/mL at 63.5 °F (NTP, 1992), Soluble in methyl ethyl ketone, tetrahydrofuran, esters, aromatic and chlorinated hydrocarbons, Miscible with ethanol, ethyl ether, acetone; soluble in chloroform, 1.500 lb/100 lb water at 68.02 °F, Sol in chloroform, For more Solubility (Complete) data for Methyl methacrylate (8 total), please visit the HSDB record page., 15 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 1.6, Slightly soluble in water; soluble in ether and acetone, Soluble (in ethanol), 1.5% | |
| Record name | METHYL METHACRYLATE MONOMER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7108 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyl methacrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methyl methacrylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032385 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | METHYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0300 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Methyl 2-methyl-2-propenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1812/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | Methyl methacrylate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0426.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.945 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9337 g/cu cm at 25 °C, Liquid heat capacity: 0.448 BTU/lb-F at 70 °F; Liquid thermal conductivity: 1.023 BTU-in/hr-sq ft-F at 70 °F; Saturated vapor density: 0.01119 lb/cu ft at 70 °F; Ideal gas heat capacity: 0.361 BTU/lb-F at 75 °F, Relative density (water = 1): 0.94, 0.934-0.938, 0.94 | |
| Record name | METHYL METHACRYLATE MONOMER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7108 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyl methacrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0300 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Methyl 2-methyl-2-propenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1812/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | METHYL METHACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/712 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methyl methacrylate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0426.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.45 (Air = 1), Relative vapor density (air = 1): 3.5, 3.45 | |
| Record name | METHYL METHACRYLATE MONOMER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7108 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyl methacrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | METHYL METHACRYLATE | |
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Vapor Pressure |
40 mmHg at 77.9 °F (NTP, 1992), 40.0 [mmHg], 38.5 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 3.9, 29 mmHg | |
| Record name | METHYL METHACRYLATE MONOMER | |
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| Record name | Methyl methacrylate | |
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| Record name | Methyl methacrylate | |
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| Record name | METHYL METHACRYLATE | |
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| Record name | METHYL METHACRYLATE | |
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| Record name | Methyl methacrylate | |
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Impurities |
The purity of commercial methyl methacrylate is typically 99.9% (specification, 99.8% min.); it contains traces of acidity as methacrylic acid (0.003% max.; specification, 0.005% max.) and water (0.03% max.; specification, 0.05% max.). Inhibitors added for storage and transportation are usually 10-50 ppm (specification, 9-55 ppm) methyl ether of hydroquinone and 25-60 ppm hydroquinone, although other phenolic inhibitors, such as dimethyl tert-butyl phenol, can also be used. | |
| Record name | Methyl methacrylate | |
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Color/Form |
Colorless volatile liquid | |
CAS No. |
80-62-6, 9011-14-7, 9065-11-6, 35777-12-9 | |
| Record name | METHYL METHACRYLATE MONOMER | |
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| Record name | 2-Propenoic acid, 2-methyl-, methyl ester | |
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| Record name | Methyl methacrylate | |
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| Record name | METHYL METHACRYLATE | |
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| Record name | Methyl methacrylate | |
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| Record name | 2-Propenoic acid, 2-methyl-, methyl ester | |
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| Record name | Methyl methacrylate | |
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| Record name | Methyl methacrylate | |
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| Record name | 2-Propenoic acid, 2-methyl-, methyl ester, homopolymer | |
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| Record name | METHYL METHACRYLATE | |
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| Record name | Methyl methacrylate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/195 | |
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| Record name | Methyl methacrylate | |
| Source | Human Metabolome Database (HMDB) | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | METHYL METHACRYLATE | |
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| Record name | Methacrylic acid, methyl ester | |
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Melting Point |
-54 °F (NTP, 1992), -47.55 °C, -48 °C, -54 °F | |
| Record name | METHYL METHACRYLATE MONOMER | |
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| Record name | Methyl methacrylate | |
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| Record name | Methyl methacrylate | |
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| Record name | METHYL METHACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/712 | |
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| Record name | Methyl methacrylate | |
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| URL | https://www.cdc.gov/niosh/npg/npgd0426.html | |
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Advanced Synthesis Methodologies of Methyl Methacrylate Mma
Catalytic Pathways for Methyl Methacrylate (B99206) (MMA) Production
Modern MMA synthesis is moving beyond conventional routes, exploring innovative catalytic systems to improve yield, selectivity, and energy efficiency while utilizing safer and more environmentally friendly feedstocks.
Aldol (B89426) Condensation Reactions in Methyl Methacrylate (MMA) Synthesis
A promising route for MMA production involves the aldol condensation of methyl propionate (B1217596) (MP) with formaldehyde (B43269) (FA). acs.orgfigshare.com This method is considered environmentally benign as it avoids the use of toxic raw materials. researchgate.net The reaction network is complex, with the potential for numerous side reactions, making catalyst design and reaction condition optimization critical for achieving high MMA selectivity. acs.org
Research has focused on developing effective solid acid and base catalysts to facilitate this reaction. gychbjb.com Cesium-impregnated silica (B1680970) has demonstrated good catalytic activity and high selectivity for this process. researchgate.net Furthermore, Fe-modified Cs–P/γ-Al2O3 catalysts have been developed and tested for the aldol condensation of methyl propionate with formaldehyde. researcher.life Thermodynamic analysis indicates that the aldol condensation of methyl propionate and formaldehyde is a viable and sustainable pathway for MMA production. acs.orgfigshare.com
Another approach involves the reaction of ethylene (B1197577) with carbon monoxide to produce propionaldehyde, which then reacts with formaldehyde to form methacrolein (B123484). google.com The subsequent conversion of methacrolein yields MMA.
Oxidative Esterification Approaches for this compound (MMA) Synthesis
Direct oxidative esterification of methacrolein (MAL) with methanol (B129727) and oxygen presents a more atom-economical and energy-efficient alternative to traditional multi-step processes. mdpi.comresearchgate.net This one-step method is highly desirable for its potential to reduce complexity and cost. researchgate.net The reaction involves the direct conversion of MAL to MMA without the significant formation of methacrylic acid as an intermediate. google.com
A variety of heterogeneous catalysts have been explored for this reaction, with a significant focus on those containing noble metals. google.com Palladium (Pd)-based catalysts, often in combination with other metals like lead (Pb), bismuth (Bi), and antimony (Sb), have shown high activity and selectivity. researchgate.netgoogle.comacs.org For instance, a Pd-Pb/SDB (styrene-divinylbenzene) bimetallic catalyst has demonstrated higher reaction rates and product selectivity compared to monometallic or conventionally supported catalysts. acs.org Gold (Au)-based catalysts have also emerged as effective alternatives, with Au/La2O3 and Au/CeO2–Mg(OH)2 systems showing high conversion and selectivity under specific conditions. ntnu.nomdpi.com The choice of support material, such as γ-Al2O3, and the addition of promoters like Lanthanum (La) can further enhance catalyst performance. acs.orgscientific.net
The reaction conditions, including temperature, pressure, and the molar ratio of reactants, play a crucial role in maximizing the yield of MMA while minimizing the formation of byproducts like methyl formate. acs.org Thermodynamic analysis has shown that the production of MMA via oxidative esterification of methacrolein is sensitive to the feed composition of methanol and oxygen. acs.org
Interactive Data Table: Catalytic Performance in Oxidative Esterification of Methacrolein
| Catalyst | Support | Promoter(s) | Conversion of MAL (%) | Selectivity to MMA (%) | Reference |
| Au/La2O3 | La2O3 | - | 92 | 91 | ntnu.no |
| Au25/ZnxAl-400 | Zn-Al-HTs | - | 93.1 | 94.8 | mdpi.com |
| Pd-Pb | SBA-15 | MgO | 78.5 | 72.5 | researchgate.net |
| Pd-Pb | SDB | - | High | High | acs.org |
| La-doped catalyst | - | La | - | 89.8 (Yield) | scientific.net |
| Au/CeO2-Mg(OH)2 | CeO2-Mg(OH)2 | - | 93.3 | 98.2 | researchgate.net |
Heterogeneous Catalysis in this compound (MMA) Production
Heterogeneous catalysts are central to the advancement of MMA production, offering advantages in separation, recovery, and reusability. In the context of oxidative esterification, solid catalysts such as supported gold and palladium nanoparticles are pivotal. mdpi.comresearchgate.net For instance, gold nanoclusters supported on Zn-Al-hydrotalcites have shown excellent performance in the one-step oxidative esterification of methacrolein. mdpi.com The support material itself plays a crucial role; for example, modifying SBA-15 with MgO improves the dispersion of Pd-Pb particles and enhances catalytic activity. researchgate.net
In aldol condensation routes, solid acid-base bifunctional catalysts are key. researchgate.net Catalysts comprising Group V metals like Niobium (Nb) supported on silica have proven effective for the condensation of propionic acid with formaldehyde. researchgate.net Similarly, cesium-impregnated silica is a promising catalyst for the reaction between methyl propionate and formaldehyde. researchgate.net The development of catalysts with controlled metal-support interactions, such as Au/CeO2–Mg(OH)2, can induce unique catalytic behaviors and improve reaction efficiency. mdpi.com
Exploration of Bio-based Feedstocks for this compound (MMA) Production
The shift towards a bio-based economy has spurred significant research into producing MMA from renewable resources, aiming to reduce reliance on fossil fuels and decrease the carbon footprint of the manufacturing process. techconnect.orgcoherentmarketinsights.com
Several strategies are being explored:
Direct Fermentation: This approach aims to produce MMA directly from sugars like glucose through engineered microorganisms. mcc-methacrylates.comsustainableplastics.com The biochemical pathways involved are often derived from amino acid metabolism, such as valine catabolism. frontiersin.orggoogle.com
Bio-catalytic Conversion of Intermediates: This hybrid approach involves the biological production of key precursor molecules, which are then chemically converted to MMA. semanticscholar.org Bio-based intermediates that have been investigated include:
Itaconic acid and Citric acid: These biomass-derived acids can be converted to MMA through cascade decarboxylation/esterification reactions using solid catalysts like Pt/Al2O3 or non-noble metal-based hexaaluminates. acs.orgki.si
2- and 3-hydroxyisobutyric acids: These can be dehydrated to form methacrylic acid. nih.gov
Bio-isobutanol: This second-generation biofuel can serve as a superior feedstock for methacrylate production. techconnect.org
Utilizing Bio-derived Platform Chemicals: Existing chemical processes are being adapted to use bio-based versions of conventional feedstocks. semanticscholar.org For example, bio-ammonia, produced from biomethane, is being used as a feedstock in MMA production, leading to a significant reduction in greenhouse gas emissions compared to conventional ammonia. roehm.com Similarly, companies are developing technologies to apply plant-derived raw materials to existing MMA manufacturing processes, with the goal of producing MMA from 100% bio-derived carbon. coherentmarketinsights.commcc-methacrylates.comsustainableplastics.com
These bio-based routes are a key component of creating a more sustainable and circular economy for plastics. coherentmarketinsights.com
Green Chemistry Principles in this compound (MMA) Synthesis
The integration of green chemistry principles is paramount in modernizing MMA synthesis, focusing on reducing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net A significant driver is the move away from the traditional acetone (B3395972) cyanohydrin (ACH) process, which utilizes toxic hydrogen cyanide and generates substantial ammonium (B1175870) bisulfate waste. mdpi.comtechconnect.org
Newer routes, such as the direct oxidative esterification of methacrolein, are inherently greener due to higher atom economy and fewer reaction steps. researchgate.net The use of bio-based feedstocks is a cornerstone of green MMA production, aiming for a sustainable process with no net CO2 emissions. techconnect.orgcoherentmarketinsights.com This includes the use of bio-isobutanol, biomass-derived organic acids, and bio-ammonia. techconnect.orgki.siroehm.com
Furthermore, the development of recyclable heterogeneous catalysts and the potential for chemical recycling of poly(this compound) (PMMA) back to the MMA monomer contribute to a circular economy. coherentmarketinsights.commcgc.com
Catalyst-Free Synthesis Routes for this compound (MMA) Precursors
In a significant advancement towards greener chemical synthesis, a catalyst-free method for producing MMA precursors at room temperature has been developed. rsc.orgrsc.org This approach utilizes a reversible CO2 capture strategy involving an organic superbase, 1,8-diazabicyclo-[5.4.0]-undec-7-ene (DBU). rsc.orgdiva-portal.org
The process involves reacting an equimolar mixture of DBU and methanol with CO2 to form a switchable ionic liquid, [DBUH][MeCO3]. rsc.orgdiva-portal.org This ionic liquid then reacts with methacrylic anhydride (B1165640) to produce MMA. rsc.orgdiva-portal.org A key advantage of this method is that when methanol is used as the solvent, the product can be separated from the in situ formed DBU derivative, [DBU][methacrylate]. rsc.org This route achieves a high yield of MMA (92%) and allows for the recovery of the DBU. rsc.org This catalyst-free synthesis avoids the use of expensive and often toxic catalysts and operates under mild conditions, representing a safer and more efficient alternative to existing industrial protocols. rsc.orgdiva-portal.org
Utilization of CO2 as a Renewable Feedstock for this compound (MMA) Production
The conversion of carbon dioxide (CO2), a readily available and inexpensive C1 feedstock, into valuable chemicals like this compound (MMA) is a key area of research for sustainable chemistry. nih.gov This approach aims to create a circular carbon economy and reduce reliance on fossil fuels. nih.gov While direct, single-step synthesis of MMA from CO2 remains a significant challenge, several promising routes are under investigation, primarily focusing on the conversion of CO2 into key intermediates.
One notable strategy involves the photocatalytic conversion of CO2 and propane (B168953) into C4 carboxylic acids, such as isobutyric acid, which is a direct precursor to methacrylic acid and subsequently MMA. nih.gov This light-driven process mimics photosynthesis and offers a unique pathway to produce carboxylic acids with a lower energy input compared to traditional thermal or electrochemical methods. nih.gov The process is a two-step method:
Carboxylation: CO2 and propane are combined to produce isobutyric acid. nih.gov This step has the potential for significant cost savings by using inexpensive feedstocks. nih.gov
Dehydrogenation: The resulting isobutyric acid is converted into methacrylic acid or its esters, like MMA. nih.gov This route is considered CO2-negative, consuming approximately 50% CO2 by weight, and avoids the use of toxic chemicals like hydrogen cyanide. nih.gov
Another area of exploration is the electrocatalytic co-reduction of CO2 and nitrate (B79036) (NO3–) to produce methylamine, which can be a building block for nitrogen-containing polymers. scribd.combmrb.io While not a direct route to MMA, this technology demonstrates the potential for C-N bond formation from CO2, a crucial step in synthesizing various chemicals. scribd.com Research in this area often utilizes density functional theory (DFT) calculations to understand reaction mechanisms and design effective catalysts, such as metal phthalocyanines (MPc). scribd.combmrb.io
Furthermore, processes are being developed that utilize CO2 in conjunction with other feedstocks like ethylene. The oxidative coupling of CO2 and ethylene is being studied to produce acrylate (B77674) derivatives. citeab.com While initial research focused on nickel-mediated reactions, newer investigations are exploring iron-based catalysts. citeab.com These systems have shown the ability to facilitate CO2-ethylene coupling, although challenges such as the formation of dicarboxylate byproducts remain. citeab.com Chiyoda Corporation has developed the CT-CO2AR™ technology, which uses a proprietary catalyst for CO2 reforming to produce synthesis gas (H2/CO). This syngas can then be used as a feedstock for various chemicals, including MMA. iarc.fr
Interactive Table: Emerging CO2 Utilization Routes for MMA Precursors
| Route | Feedstocks | Key Intermediate | Catalyst Type (Example) | Key Advantages | Reference |
|---|---|---|---|---|---|
| Photocatalytic Carboxylation/Dehydrogenation | CO2, Propane | Isobutyric Acid | Photocatalyst | CO2-negative potential, avoids toxic reagents, lower energy input. | nih.gov |
| Electrocatalytic Co-reduction | CO2, Nitrate | Methylamine | Metal Phthalocyanine (MPc) | Utilizes renewable electricity, C-N bond formation from CO2. | scribd.combmrb.io |
| Oxidative Coupling | CO2, Ethylene | Acrylates | First-row transition metals (Ni, Fe) | Atom-economical approach to acrylate synthesis. | citeab.com |
| CO2 Reforming | CO2, Natural Gas | Synthesis Gas (H2/CO) | Proprietary reforming catalyst | Reduces CO2 emissions from industrial processes, produces versatile feedstock. | iarc.fr |
Bioconversion and Biotechnological Solutions for Sustainable this compound (MMA) Production
Industrial biotechnology presents a paradigm shift from petrochemical-based processes to more sustainable methods utilizing renewable resources for chemical production. wikipedia.orghmdb.ca The development of bio-based routes to MMA is a major focus for many leading producers, aiming to reduce the environmental footprint associated with conventional synthesis. wikipedia.org These methods primarily involve the fermentation of sugars or other biomass-derived feedstocks by engineered microorganisms to produce MMA or its immediate precursors. wikipedia.orgwikipedia.org
A significant area of research is the metabolic engineering of microbial hosts, such as Escherichia coli and various yeast strains, to produce precursors like methacrylic acid (MAA) or citramalate (B1227619). wikipedia.orgfishersci.cafishersci.ca
Key Biotechnological Pathways:
Direct Production from Valine Catabolism: One pathway leverages the natural catabolism of the amino acid valine. wikipedia.org An intermediate in this pathway, methacrylyl-CoA, can be converted into MMA. fishersci.co.uk Research has focused on engineering microorganisms to optimize this pathway, introducing genes that encode for specific enzymes like acyl-CoA dehydrogenases to facilitate the production of MMA precursors. fishersci.co.uk
Production via Citramalate: A promising bio-chemo-hybrid process involves the microbial production of citramalate, which is then chemically converted to MMA. fishersci.capollinatorhub.eu Researchers have successfully engineered the non-model yeast Issatchenkia orientalis, which is tolerant to low pH conditions, to produce high yields of citramalate. fishersci.cafishersci.capollinatorhub.eu This was achieved by overexpressing a highly active citramalate synthase gene, identified through advanced analytical techniques. fishersci.ca Batch fermentation of these engineered strains has yielded significant quantities of citramalate, demonstrating the potential of this route. fishersci.capollinatorhub.eu
Production from Biomass-Derived Acids: Another strategy involves the direct chemical conversion of biomass-derived organic acids, such as itaconic acid, into MMA. nih.gov This cascade reaction combines decarboxylation and esterification steps using a solid catalyst, offering a more direct route from a bio-based intermediate to the final product. nih.gov
These biotechnological solutions offer the potential to consume less energy and generate less toxic waste compared to traditional petrochemical methods. fishersci.ca Major chemical companies are investing heavily in this area, with pilot plants for bio-based MMA production coming online and commercial-scale production anticipated in the coming years. wikipedia.orgguidetopharmacology.org
Interactive Table: Research Findings in Biotechnological MMA Production
| Approach | Microorganism/System | Feedstock/Substrate | Product/Precursor | Key Research Finding | Reference |
|---|---|---|---|---|---|
| Metabolic Engineering | Issatchenkia orientalis (yeast) | Glucose | Citramalate | Engineered strain produced 2.0-6.0 g/L of citramalate by overexpressing citramalate synthase. | fishersci.cafishersci.ca |
| Metabolic Engineering | Engineered Eukaryotic Microorganism | Valine / Biomass | MMA / 3-Hydroxyisobutyric acid (3-HIB) | Introduction of acyl-CoA dehydrogenase gene enables production of MMA precursors from valine. | fishersci.co.uk |
| Bioprocessing | E. coli | Glucose | Isobutyraldehyde (IBA) | Two-step enzymatic conversion from a valine precursor to IBA, a key intermediate for MAA. | wikipedia.org |
| Cascade Catalysis | Solid Catalyst (e.g., Pt/Al2O3) | Itaconic Acid, Methanol | This compound (MMA) | Direct single-step conversion of a bio-derived acid to MMA via decarboxylation-esterification. | nih.gov |
Life Cycle Assessment (LCA) of this compound (MMA) Production Processes
Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the potential environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to disposal. wikipedia.orgmetabolomicsworkbench.org Several LCA studies have been conducted to compare the environmental performance of different MMA production routes, highlighting the benefits and drawbacks of each. wikipedia.orgepa.gov
The conventional and most dominant industrial pathway is the acetone cyanohydrin (ACH) process. wikipedia.orgwikipedia.org This route is known for its high energy consumption and the generation of significant hazardous waste, primarily ammonium bisulfate. wikipedia.orgfishersci.pt Newer, more sustainable technologies are being compared against this baseline.
Comparative LCA Findings:
Fossil-Based vs. Bio-Based Production: LCAs comparing conventional plastics with bioplastics reveal that bio-based alternatives generally have a lower environmental impact in the raw material extraction phase due to the use of renewable feedstocks like corn or sugarcane. uni.lu The production of bio-based chemicals has the potential to significantly reduce greenhouse gas (GHG) emissions compared to their fossil fuel counterparts. uni.lu For instance, using biomethane as a feedstock for bio-ammonia, a raw material in some MMA processes, can lead to a GHG reduction of over 70% compared to conventional ammonia. wikipedia.org
Challenges in Comparative LCA: It is important to note that comparing mature technologies like the ACH process with emerging bio-based routes can be complex. uni.lu Fossil-fuel-based processes have undergone decades of optimization, whereas bio-based technologies are still on a developmental curve. uni.lu Therefore, LCAs must consider future improvements and ensure that data quality and system boundaries are comparable for a fair assessment. uni.lu
Interactive Table: Comparative Environmental Impact Indicators for MMA Production Routes
| Production Route | Key Feedstocks | Primary Environmental Concerns / Hotspots | Potential for Improvement | Reference |
|---|---|---|---|---|
| Acetone Cyanohydrin (ACH) Process | Acetone, Hydrogen Cyanide | High energy consumption, use of toxic HCN, large volumes of ammonium bisulfate waste. | Waste stream valorization (e.g., converting bisulfate to marketable ammonium sulfate). | wikipedia.orgwikipedia.orgfishersci.pt |
| Alpha Lucite (AL-MMA) Process | Ethylene, Methanol, Carbon Monoxide | Resource intensity of feedstocks, energy consumption. | Reducing overall resource intensity, optimizing catalyst efficiency. | wikipedia.orgmetabolomicsworkbench.org |
| Bio-based Production (General) | Sugars, Biomass, Plant-derived oils | Land and water use for feedstock cultivation, energy use in fermentation and separation. | Use of non-food biomass (2nd gen), process integration, renewable energy for processing. | uni.luuni.luuni.lu |
Polymerization Kinetics and Mechanisms of Methyl Methacrylate Mma
Free Radical Polymerization of Methyl Methacrylate (B99206) (MMA)
Free radical polymerization is a common industrial method for producing PMMA from its monomer, methyl methacrylate (MMA). nih.gov This chain-growth polymerization process involves three main stages: initiation, propagation, and termination. The reaction is typically initiated by the decomposition of a radical initiator, which generates free radicals. nih.govscielo.org.mx These radicals then react with MMA monomers to start the polymer chain, which subsequently grows through the sequential addition of more monomers. Termination occurs when two growing radical chains combine or disproportionate, ending the polymerization process. scielo.org.mx
Initiation: An initiator molecule (I) decomposes to form two radicals (R•). This radical then adds to a monomer molecule (M) to form a chain-initiating radical (RM1•). nih.gov
Propagation: The chain-initiating radical adds to successive monomer molecules, rapidly increasing the chain length (RM_n_•).
Termination: The growth of a polymer chain is stopped by either combination (two chains joining) or disproportionation (a hydrogen atom is transferred from one chain to another, resulting in two separate polymer molecules). scielo.org.mx
The choice of initiator significantly influences the rate of polymerization and the final properties of the poly(this compound). Initiators are compounds that generate free radicals upon thermal or photochemical decomposition. nih.gov Two of the most common initiators used in the free radical polymerization of MMA are benzoyl peroxide (BPO) and 2,2'-azobisisobutyronitrile (AIBN). atamankimya.comfishersci.com
Benzoyl Peroxide (BPO): BPO is a peroxide initiator that decomposes upon heating to form two benzoyloxy radicals. These radicals can then initiate polymerization. BPO is effective in a temperature range of 60-90°C. fishersci.comfishersci.ca
2,2'-Azobisisobutyronitrile (AIBN): AIBN is an azo compound that decomposes upon heating to produce two 2-cyanopropyl-2-yl radicals and a molecule of nitrogen gas. atamankimya.comnih.govwikiwand.com It is a popular choice because its decomposition rate is not significantly affected by the solvent and it does not readily induce chain transfer. wikiwand.com AIBN is commonly used for polymerizations conducted around 60°C. researchgate.net
| Initiator | Chemical Structure | Decomposition Reaction | Typical Temperature Range (°C) |
|---|---|---|---|
| Benzoyl Peroxide (BPO) | (C₆H₅CO)₂O₂ | (C₆H₅CO)₂O₂ → 2 C₆H₅COO• | 60-90 |
| 2,2'-Azobisisobutyronitrile (AIBN) | [(CH₃)₂C(CN)]₂N₂ | [(CH₃)₂C(CN)]₂N₂ → 2 (CH₃)₂C(CN)• + N₂ | 50-70 |
The free radical polymerization of MMA is characterized by two distinct autoacceleration phenomena: the gel effect and the glass effect.
The glass effect occurs at very high monomer conversion (typically above 80%). At this stage, the system becomes so viscous that it enters a glassy state. The diffusion of monomer molecules to the active radical sites becomes severely restricted, causing the propagation rate constant (k_p_) to decrease significantly. This leads to a sharp drop in the polymerization rate, and the reaction may effectively stop before all the monomer is consumed.
The general mechanism is as follows: P• + TX → PX + T• T• + M → TM•
Where P• is the growing polymer radical, TX is the chain transfer agent, T• is the new radical formed, and M is a monomer molecule.
In MMA polymerization, chain transfer to the monomer can occur but is generally less significant compared to other vinyl monomers. The use of specific chain transfer agents, such as haloalkyl alcohols (e.g., 2-bromoethanol) or anthracene (B1667546) iodine charge transfer complexes, can be employed to intentionally control the molecular weight of the PMMA produced. researchgate.netasianpubs.org
Controlled Radical Polymerization (CRP) of this compound (MMA)
Controlled Radical Polymerization (CRP), also known as living radical polymerization, encompasses a range of techniques that allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. researchgate.netcmu.edu These methods are based on establishing a rapid and reversible equilibrium between a small population of active, propagating radicals and a large population of dormant species. cmu.edu This dynamic equilibrium minimizes irreversible termination reactions, allowing polymer chains to grow simultaneously and at a similar rate. researchgate.net Two of the most effective CRP methods for MMA are Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).
RAFT polymerization is a versatile CRP technique that can be used with a wide variety of monomers, including MMA. It achieves control over the polymerization process through the addition of a specific chain transfer agent, known as a RAFT agent. Typical RAFT agents are organic thiocarbonylthio compounds, such as dithioesters, trithiocarbonates, or dithiocarbamates. A common RAFT agent used for MMA polymerization is cumyl dithiobenzoate. nih.govsigmaaldrich.com
The RAFT mechanism involves a series of reversible addition-fragmentation steps. A propagating radical (P_n_•) adds to the RAFT agent (Z-C(=S)S-R) to form an intermediate radical. This intermediate can then fragment, releasing either the original propagating radical (P_n_•) or a new radical (R•) derived from the RAFT agent, which can then initiate a new polymer chain. This process establishes a dynamic equilibrium where most polymer chains exist as dormant thiocarbonylthio-capped species (P_n_-S-C(=S)-Z), with only a small fraction actively propagating at any given time. This allows for the controlled growth of polymer chains and results in polymers with low PDI.
Atom Transfer Radical Polymerization (ATRP) is another powerful CRP method for synthesizing well-defined PMMA. cmu.eduacs.org ATRP is based on the reversible transfer of a halogen atom (typically bromine or chlorine) from a dormant species (an alkyl halide) to a transition metal complex catalyst. capes.gov.br This process generates a radical that can propagate and a metal complex in a higher oxidation state. The radical can then be reversibly deactivated by transferring the halogen atom back from the higher-oxidation-state metal complex.
A typical ATRP system for MMA consists of:
Monomer: this compound (MMA)
Initiator: An alkyl halide, such as ethyl 2-bromoisobutyrate (EBiB). fishersci.nlresearchgate.net
Catalyst: A transition metal complex, most commonly a copper(I) halide like copper(I) bromide (CuBr). cmu.eduamericanelements.comwikipedia.org
Ligand: A nitrogen-based ligand, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), which solubilizes the copper catalyst and tunes its reactivity. wikipedia.orgfishersci.besigmaaldrich.com
The equilibrium between the active radicals and the dormant alkyl halide species is key to controlling the polymerization. cmu.edu By keeping the concentration of active radicals low, the rate of termination reactions is significantly reduced. This allows for the synthesis of PMMA with controlled molecular weights up to 180,000 g/mol and polydispersities as low as 1.1. cmu.eduacs.org The polymerization rate can be tuned by adjusting the temperature or the ratio of catalyst to initiator. researchgate.net
| Component | Example | Role in MMA ATRP |
|---|---|---|
| Initiator | Ethyl 2-bromoisobutyrate (EBiB) | Provides the initial alkyl halide from which polymer chains grow. fishersci.nl |
| Catalyst | Copper(I) Bromide (CuBr) | Activates the dormant chain by abstracting a halogen atom. cmu.edu |
| Deactivator | Copper(II) Bromide (CuBr₂) | Deactivates the propagating radical by donating a halogen atom. |
| Ligand | PMDETA | Solubilizes the copper complex and adjusts its redox potential. sigmaaldrich.com |
Anionic and Cationic Polymerization of this compound (MMA)
The polymerization of this compound (MMA) can be initiated through both anionic and cationic pathways, each offering distinct mechanistic features and leading to polymers with different properties.
Anionic Polymerization: This method is well-suited for producing poly(this compound) (PMMA) with controlled molecular weight and narrow molecular weight distributions. acs.org The process is sensitive to impurities and typically requires low temperatures. mountainscholar.org The initiation step involves a nucleophilic attack on the MMA monomer. tandfonline.com For instance, organolithium compounds in non-polar solvents are effective initiators. iupac.org The propagating species is a carbanion, often existing as an enolate. acs.orgmountainscholar.org However, the living nature of the polymerization can be compromised by side reactions, such as the initiator attacking the carbonyl group of the monomer or the growing chain "back-biting" to form cyclic oligomers. mountainscholar.org To mitigate these issues and enable polymerization at higher temperatures, strong Lewis acids are often added to the system. mountainscholar.org The stereochemistry of the resulting polymer—whether it is isotactic or syndiotactic—is highly dependent on the solvent, temperature, and the nature of the counter-ion. iupac.orgresearchgate.net For example, anionic polymerization initiated by organolithium compounds in hydrocarbon solvents can produce crystallizable, predominantly isotactic PMMA. iupac.org
Cationic Polymerization: While vinyl ethers readily undergo cationic polymerization, MMA is less susceptible due to the electron-withdrawing nature of the ester group. cmu.edu However, cationic polymerization of MMA can be achieved using strong protic acids or Lewis acids as initiators. libretexts.org The process involves the formation of a carbocationic reactive species that propagates the polymer chain. scribd.com The rate of reaction and the molecular weight of the resulting polymer tend to decrease as the temperature increases. scribd.com A method known as free-radical promoted cationic polymerization allows for the copolymerization of MMA with monomers like butyl vinyl ether (BVE) that are typically polymerized cationically. In this process, the growing poly(MMA) radical adds to the BVE monomer, and the resulting radical is oxidized by an iodonium (B1229267) salt to form a cation, which then initiates the cationic polymerization of BVE. cmu.edu
Stereoregular Polymerization of Poly(this compound) (PMMA)
The spatial arrangement of the ester groups along the polymer chain, known as tacticity, significantly influences the properties of PMMA. Stereoregular polymerization aims to control this arrangement to produce isotactic (ester groups on the same side), syndiotactic (ester groups on alternating sides), or stereoblock polymers.
Anionic polymerization is a key method for synthesizing stereoregular PMMA. iupac.org
Isotactic PMMA: This form is often produced via anionic polymerization at low temperatures in non-polar solvents like toluene (B28343), using initiators such as t-butylmagnesium bromide (tBuMgBr) or organolithium compounds. iupac.orgacs.org The formation of isotactic-rich PMMA can also be achieved through anionic polymerization in an ionic liquid, where electrostatic interactions between the monomer and the ionic liquid increase steric hindrance, favoring an isotactic arrangement. researchgate.net
Syndiotactic PMMA: This configuration is typically favored in polar solvents like tetrahydrofuran (B95107) (THF) or when using specific initiator systems. researchgate.netccspublishing.org.cn For example, using a chiral anionic complex initiator in toluene, THF, or a mixture of the two results in predominantly syndiotactic PMMA. ccspublishing.org.cn Living anionic polymerization with systems like tBuLi/R₃Al in toluene can also yield syndiotactic PMMA. acs.org Furthermore, metallocene-based catalysts, such as certain ansa-zirconocene complexes, are highly effective for producing PMMA with very high syndiotacticity (up to 94% rr) at ambient temperatures. acs.orgacs.org
The choice of initiator, solvent, and temperature are critical factors. An increase in stereoregularity is often observed with decreasing polymerization temperature for both anionic and free-radical methods. iupac.org However, in anionic polymerization, this leads toward isotacticity, while in radical polymerization, it favors syndiotacticity. iupac.org
Vesicular Catalysis in Stereoselective this compound (MMA) Polymerization
A novel and green approach to stereoregular polymerization involves using the confined space within polymer vesicle membranes as nanoreactors. chinesechemsoc.orgresearchgate.net This method, termed vesicular catalysis, allows for the synthesis of isotactic-rich PMMA in water at ambient temperature and pressure. chinesechemsoc.orgresearchgate.net
In this process, MMA monomers are polymerized within the thin (5–10 nm) hydrophobic layers of hyperbranched polymer vesicles. chinesechemsoc.orgresearchgate.net The confinement effect imposed by the vesicle membrane on the MMA monomers is believed to regulate the stereochemistry of the resulting polymer. chinesechemsoc.orgnih.gov Research has demonstrated that the degree of isotacticity in the PMMA produced is dependent on the size of the vesicles; smaller vesicles lead to a higher isotactic content. chinesechemsoc.orgresearchgate.net For instance, as vesicle size decreased from 840 to 85 nm, the isotactic triad (B1167595) content (mm) of the PMMA increased from 12% to 40%. chinesechemsoc.orgresearchgate.net
The polymerization can be initiated using a common radical process, and the stereoregularity can be controlled by external stimuli like pH. nih.gov In one study using vesicles with carboxylic acid groups, increasing the solution pH from 2.60 to 7.26 caused the vesicle size to decrease, which in turn elevated the isotacticity of the PMMA from 9% to 35%. nih.gov This method represents a significant advance in green chemistry, providing a facile and controllable route to stereoregular polymers under mild, aqueous conditions. chinesechemsoc.orgnih.gov
Copolymerization of this compound (MMA)
Copolymerization involves polymerizing two or more different monomers together to create a polymer with combined properties. MMA is frequently copolymerized with various other monomers to tailor the final material's characteristics for specific applications. The resulting copolymer structure—be it random, alternating, block, or graft—depends on the polymerization method and the relative reactivities of the monomers. libretexts.orgscribd.com
For example, the free-radical copolymerization of MMA with styrene (B11656) can produce a statistical (random) copolymer. libretexts.orgijcce.ac.ir However, the choice of polymerization mechanism can drastically alter the outcome. In the styrene-MMA system, cationic polymerization tends to yield a polymer that is predominantly polystyrene, while anionic polymerization favors the formation of poly(this compound). libretexts.org
Synthesis and Characterization of this compound (MMA) Copolymers
The synthesis of MMA copolymers can be achieved through various techniques, including emulsion, solution, and bulk polymerization.
Synthesis: Free-radical polymerization is a common method for synthesizing MMA copolymers. For instance, copolymers of MMA and 2-ethoxyethyl methacrylate (2-EOEMA) have been synthesized in a 1,4-dioxane (B91453) solution using 2,2'-azobisisobutyronitrile (AIBN) as the initiator. sapub.org Similarly, graft copolymers of MMA and styrene onto a starch backbone have been prepared via emulsion polymerization using potassium persulfate as a thermal initiator. ijcce.ac.ir Carboxymethylcellulose-g-PMMA copolymers have also been synthesized to create new materials. emerald.com
Characterization: Following synthesis, the copolymers are analyzed to confirm their structure, composition, and properties.
Spectroscopic Techniques: Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy are crucial for confirming the chemical structure and composition of the copolymers. ijcce.ac.irsapub.orgemerald.comresearchgate.net These methods verify that both monomers have been incorporated into the polymer chains.
Molecular Weight Analysis: Gel Permeation Chromatography (GPC) is used to determine the molecular weight and polydispersity index (PDI) of the copolymers. researchgate.net
Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to study the thermal properties of the copolymers, such as the glass transition temperature (Tg) and thermal stability. emerald.comresearchgate.net
Reactivity Ratios in this compound (MMA) Copolymerization
In copolymerization, the reactivity ratios (r₁ and r₂) describe the preference of a growing polymer chain ending in one monomer unit (M₁) to add another molecule of the same monomer (M₁) versus adding a molecule of the comonomer (M₂).
If r₁ > 1, the growing chain prefers to add M₁.
If r₁ < 1, the growing chain prefers to add M₂.
If r₁ = 1, the chain has no preference.
If r₁ * r₂ = 1, an ideal random copolymer is formed.
If r₁ * r₂ = 0, a perfectly alternating copolymer is formed.
These ratios are critical for predicting the composition of the copolymer based on the monomer feed composition. sapub.org They are typically determined experimentally by polymerizing various monomer feed ratios to low conversion and then analyzing the resulting copolymer composition. uobaghdad.edu.iq Methods like Fineman-Ross (F-R) and Kelen-Tüdos (K-T) are conventional linearization techniques used to calculate reactivity ratios from experimental data. sapub.orguobaghdad.edu.iq
Below is a table of experimentally determined reactivity ratios for the copolymerization of this compound (M₁) with various comonomers (M₂).
| Comonomer (M₂) | r₁ (MMA) | r₂ (M₂) | Polymerization Conditions | Source(s) |
| Styrene | 0.420 | 0.517 | Bulk, 15.2 °C, Pulsed Laser | nih.gov |
| Styrene | 0.491 | 0.697 | Benzene, 60 °C, AIBN | acs.org |
| Styrene | 0.35 - 0.38 | 0.49 - 0.45 | Benzene, 70 °C, Benzoyl Peroxide | uobaghdad.edu.iq |
| meta-Divinylbenzene | 0.41 | 0.61 | Radioactivity Assay | tandfonline.com |
| para-Divinylbenzene | ~0.62 | ~1.3 | Radioactivity Assay | tandfonline.com |
| 2-Ethoxyethyl Methacrylate | 0.81 - 0.84 | 1.10 - 1.12 | 1,4-Dioxane, 60 °C, AIBN | sapub.org |
Advanced Poly Methyl Methacrylate Pmma Materials and Applications
Poly(methyl methacrylate) (PMMA) Blends and Composites
Compatibility Studies of Poly(this compound) (PMMA) Blends
The blending of Poly(this compound) (PMMA) with other polymers is a cost-effective strategy to develop new materials with tailored properties. The performance of these blends is largely dependent on the compatibility or miscibility of the constituent polymers. scientific.net Miscibility is often investigated using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and scanning electron microscopy (SEM). scientific.netjournalcps.com
FTIR analysis can indicate interactions between polymer chains. For instance, in studies of PMMA and polyvinyl alcohol (PVA) blends, significant shifts in the absorption bands of the carbonyl groups of PMMA and the hydroxyl groups of PVA suggest the formation of intermolecular hydrogen bonds, which enhances compatibility. acta-microscopica.org Similarly, in blends of PMMA and depolymerized polyethylene (B3416737) terephthalate (B1205515) (DPET), shifts and changes in FTIR bands are attributed to interaction and coordination between the two polymers. scientific.net However, for blends like polystyrene (PS) and PMMA, FTIR and viscometric methods have shown no significant interaction, indicating a lack of compatibility. journalcps.com
DSC is used to determine the glass transition temperature (Tg) of the blends. A single Tg for a blend suggests miscibility, while two distinct Tgs, often shifted from those of the pure components, indicate partial miscibility or immiscibility. For PMMA/PVA blends, two well-defined Tgs were observed, suggesting the formation of partially miscible mixtures. acta-microscopica.org In contrast, for Polycarbonate (PC)/PMMA blends, melt mixing at high temperatures can induce chemical reactions, leading to materials with a single Tg, suggesting improved compatibility through a grafting reaction of PC onto PMMA. researchgate.net
SEM is employed to observe the phase morphology of the blends. Homogeneous morphological features without phase separation are indicative of good compatibility. scientific.net Studies on functionalized poly(propylene-co-ethylene) (PPE) blended with PMMA showed that reactive compatibilization led to finer morphologies compared to blends with non-modified PPE. publicationslist.org SEM of PMMA/PVA blends revealed a morphology of dense PMMA droplets embedded in a porous PVA structure, corroborating the formation of partially miscible mixtures. acta-microscopica.org
Table 1: Compatibility of Various PMMA Blends
| Blend Polymer | Compatibility Level | Key Findings | Characterization Methods |
|---|---|---|---|
| Polyvinyl alcohol (PVA) | Partially miscible | Formation of intermolecular hydrogen bonds detected. Two distinct Tgs observed. acta-microscopica.org | FTIR, DSC, SEM acta-microscopica.org |
| Depolymerized Polyethylene Terephthalate (DPET) | Compatible | Homogeneous morphology with no phase separation. Melting point of PMMA decreases with added DPET. scientific.net | FTIR, DSC, SEM scientific.net |
| Polycarbonate (PC) | Immiscible (can be improved) | Reactive compounding can form copolymers in-situ, improving transparency and mechanical properties. researchgate.netmdpi.com | DSC, FTIR, SEM researchgate.net |
| Functionalized Poly(propylene-co-ethylene) (PPE) | Compatible (with functionalization) | Reactive compatibilization significantly improves adhesion, modulus, and hardness. publicationslist.org | SEM, Nano-indentation, Tensile tests publicationslist.org |
| Polystyrene (PS) | Incompatible | Viscometric and FTIR methods reveal no significant degree of interaction or compatibility. journalcps.com | FTIR, Viscometry journalcps.com |
Influence of Additives and Processing on Poly(this compound) (PMMA) Blend Properties
The properties of PMMA blends can be significantly modified through the incorporation of additives and the control of processing conditions. Additives are used to enhance mechanical, thermal, and biological properties, while processing parameters influence the final morphology and performance of the blend. nih.govtandfonline.com
Additives such as bioactive particles and compatibilizers play a crucial role. In PMMA bone cement, additives like magnesium oxide, hydroxyapatite, chitosan (B1678972), barium sulfate, and silica (B1680970) have been investigated to overcome mechanical and thermal disadvantages. nih.gov For instance, the inclusion of silica nanoparticles in PMMA cement was found to significantly increase flexural strength and fracture toughness. nih.gov In immiscible blends like PC/PMMA, nanoparticles can act as compatibilizers by accumulating at the polymer interphases and reducing interfacial tension. mdpi.com Similarly, the addition of a compatibilizer like maleic anhydride-grafted acrylonitrile-butadiene-styrene (ABS-g-MAH) to PC/acrylonitrile styrene (B11656) acrylate (B77674) (ASA)/PMMA blends can promote compatibility, significantly improving flexural and impact strength. chemrxiv.org Plasticizers, both low and high molecular weight, are added to PMMA to increase plasticity and elasticity, though high molecular weight plasticizers like poly(propylene glycol) are often preferred to prevent migration out of the material. nih.gov
Processing conditions during melt blending, such as extrusion and injection molding, are critical. For Acrylonitrile-Butadiene-Styrene (ABS)/PMMA blends, it was found that processing the blend through an extruder twice resulted in better impact strength, tensile properties, and bending properties compared to a single extrusion pass. tandfonline.comresearchgate.net For the same blend, injection processing conditions of 220 °C and 70 MPa yielded superior mechanical properties. tandfonline.com In the case of PMMA/PC blends, the melt temperature during injection molding was identified as the most significant parameter affecting both tensile and impact strengths. scientific.net The choice between a single-screw or a co-rotational twin-screw extruder can also influence the morphology and mechanical properties of elastomeric PMMA/PC blends. researchgate.net
Table 2: Effects of Additives and Processing on PMMA Blend Properties
| Blend System | Additive/Processing Parameter | Effect on Properties | Reference |
|---|---|---|---|
| PMMA Bone Cement | Silica nanoparticles | Significantly increased flexural strength and fracture toughness. nih.gov | nih.gov |
| PC/ASA/PMMA | ABS-g-MAH (Compatibilizer) | Improved compatibility, flexural strength, and impact strength. chemrxiv.org | chemrxiv.org |
| PMMA | Poly(propylene glycol) (Plasticizer) | Decreased glass transition temperature, elastic modulus, and yield stress. nih.gov | nih.gov |
| ABS/PMMA | Double Extrusion Processing | Improved impact strength, tensile, and bending properties. tandfonline.comresearchgate.net | tandfonline.comresearchgate.net |
| PMMA/PC | Melt Temperature (Injection Molding) | Most significant parameter for tensile and impact strengths. scientific.net | scientific.net |
| PC/ABS/PMMA | PMMA Content | Increased elastic modulus and tensile strength; decreased elongation at break and impact strength. mdpi.com | mdpi.com |
Poly(this compound) (PMMA) Hybrid Materials
PMMA-based hybrid materials, which combine the polymer with inorganic components at the nanoscale, are developed to enhance properties such as thermal stability, mechanical strength, and optical performance. atlantis-press.comresearchgate.net These materials are typically synthesized via methods like the sol-gel process or by dispersing nanoparticles into the PMMA matrix. atlantis-press.comresearchgate.net
One approach involves incorporating nanoparticles to form polymer-based nanocomposites. For example, introducing nanodiamonds into a PMMA matrix via a room-temperature curing reaction method can improve the mechanical and thermal properties of the resulting composite. atlantis-press.com Another common strategy is the creation of organic-inorganic hybrids using the sol-gel route. PMMA can be covalently bonded to titanium dioxide (TiO2) nanoparticles using a coupling agent like 2-hydroxyethyl methacrylate (B99206) (HEMA). researchgate.net The incorporation of high refractive index nanoparticles like TiO2 into the PMMA matrix is a well-researched method to create hybrid materials with high refractive indices for optical applications. researchgate.net
The synthesis of PMMA/silica (SiO2) composites through various blending methods also demonstrates property enhancement. Methods such as physical blending, in-situ polymerization, and copolymerization (random and block) have been shown to improve the thermal and mechanical properties of PMMA. Copolymerization techniques were particularly effective in increasing the glass transition temperature and providing better thermal stability compared to simple physical blending. mdpi.com
Furthermore, PMMA is an excellent matrix for hosting optically active lanthanide complexes to create luminescent hybrid materials. mdpi.com Lanthanide(III) carboxylates can be introduced into the PMMA matrix, and the resulting composites preserve the intense luminescent features of the dopants. Thermal analysis of these hybrids shows that the addition of the luminescent dopants does not significantly degrade the thermal properties of the PMMA matrix, making them suitable for processing into forms like optical fibers. mdpi.com
Table 3: Properties of PMMA-Based Hybrid Materials
| Inorganic Component | Synthesis Method | Enhanced Property | Application Area |
|---|---|---|---|
| Nanodiamond | Dispersion in PMMA prepolymer, room-temperature curing. atlantis-press.com | Mechanical and thermal properties. atlantis-press.com | Medical materials (e.g., dental base). atlantis-press.com |
| Titanium Dioxide (TiO2) | Sol-gel route with HEMA as a coupling agent. researchgate.net | High refractive index, thermal stability. researchgate.net | Optical applications, anticorrosive coatings. researchgate.net |
| Silica (SiO2) | Copolymerization (RAFT polymerization). mdpi.com | Thermal stability (Tg increased by ~30°C), scratch resistance. mdpi.com | Coatings, composites. mdpi.com |
| Lanthanide(III) carboxylates | Dispersion in PMMA matrix, thermal polymerization. mdpi.com | Luminescence (red and green spectral range). mdpi.com | Optically active polymer optical fibers. mdpi.com |
| Zirconia (ZrO2) and Alumina (Al2O3) | Hand lay-up method with mechanical mixing. uobabylon.edu.iq | Improved impact and bending strengths. uobabylon.edu.iq | Denture base materials. uobabylon.edu.iq |
Poly(this compound) (PMMA) in Advanced Functional Materials
Transparent and Stretchable Poly(this compound) (PMMA) Matrices for Electronics
The development of transparent and stretchable electronics is a rapidly advancing field aimed at creating devices that can conform to non-planar surfaces, such as the human body. rsc.org While PMMA is renowned for its high optical transparency, its intrinsic brittleness is a major challenge for applications requiring flexibility and stretchability. mdpi.com
To overcome this limitation, various strategies are employed. One approach is molecular disorder engineering. A "superspreading" strategy has been introduced to fabricate tough and transparent PMMA films. This method helps to address the trade-off between transparency, toughness, and dielectric properties. mdpi.com The resulting PMMA-based flexible transparent antenna demonstrated a gain of 2–4 dBi and a relative bandwidth of 40%, making it suitable for ultra-wideband applications. mdpi.com
The field of transparent and stretchable electronics encompasses the development of materials for all components of a device, including substrates, conductors, semiconductors, and insulators. rsc.orgnih.gov These materials enable a new generation of applications like smart contact lenses, wearable sensors, and soft robotic skins. nih.govresearchgate.net While some approaches focus on geometric engineering of traditionally rigid materials, there is a growing interest in developing materials that are intrinsically transparent and stretchable. rsc.org PMMA, with its favorable optical and dielectric properties, serves as a key polymer substrate in this domain, provided its mechanical properties can be appropriately modified for flexibility. mdpi.com
Poly(this compound) (PMMA) in Optical Devices and Technologies
Poly(this compound), commonly known as acrylic or plexiglass, has been a fundamental material in optical applications since its introduction, largely due to its exceptional optical properties. patsnap.com It offers high light transmission (around 92% in the visible spectrum), a refractive index of approximately 1.49, excellent optical clarity, and low dispersion. youtube.comuqgoptics.comomega-optical.com These characteristics make it a lightweight and impact-resistant alternative to glass in many optical components. uqgoptics.com
PMMA is extensively used in the manufacturing of a wide array of optical devices. This includes high-quality lenses for cameras and eyewear, light guides, prisms, and display screens for consumer electronics. patsnap.comuqgoptics.com It is a key material in the production of light guide plates for LCD displays, where it enhances the brightness and uniformity of illumination. patsnap.com Additionally, PMMA is utilized for diffusers in LED lighting systems to improve light distribution. patsnap.com
Another significant application is in polymer optical fibers (POFs). omega-optical.com While PMMA-based fibers have higher attenuation than silica-based fibers, they are more flexible, cost-effective, and suitable for short-distance data communication and decorative lighting. patsnap.comomega-optical.com
Despite its advantages, PMMA has limitations in optical applications. Its heat resistance is relatively low compared to glass, which can lead to deformation in high-temperature environments. patsnap.compatsnap.com It also has lower scratch resistance than glass, often requiring special coatings to improve durability. uqgoptics.com Furthermore, its refractive index, while good, is lower than some other optical materials, which can be a drawback in advanced optical designs requiring high light-bending capabilities. patsnap.com
Table 4: Comparison of Optical Properties: PMMA vs. Glass
| Property | Poly(this compound) (PMMA) | Glass (Typical Soda-Lime) |
|---|---|---|
| Refractive Index (at 589.3 nm) | ~1.49 youtube.comomega-optical.com | ~1.52 |
| Visible Light Transmission (3mm thick) | ~92% omega-optical.com | ~90% |
| Density | ~1.18 g/cm³ | ~2.5 g/cm³ |
| Impact Resistance | High (does not shatter) omega-optical.com | Low (shatters) |
| Heat Resistance (Max. Service Temp.) | Relatively Low (~70-90 °C) patsnap.compatsnap.com | High (~500 °C) |
| Scratch Resistance | Lower (requires coating) uqgoptics.com | Higher |
Poly(this compound) (PMMA) in Biomedical Engineering
PMMA is widely utilized in the biomedical field due to a favorable combination of properties including good biocompatibility, ease of processing, low cost, and excellent dimensional stability. nih.govresearchgate.netresearchgate.netnovusls.com Its applications range from orthopedics and dentistry to ophthalmology. nih.govresearchgate.net
In orthopedic surgery, PMMA is most famously used as bone cement for the fixation of joint implants, such as in total hip or knee replacements. nih.govansys.com The cement is prepared in the operating room by mixing a liquid monomer (this compound) with a powder polymer, which then hardens in place to anchor the prosthesis to the bone. nih.govansys.com It is also used as a bone filler to provide stability for screws during bone fixation procedures. nih.gov However, a key limitation of PMMA in these applications is that it is bio-inert, meaning it does not chemically bond or integrate with the surrounding bone tissue, which can potentially lead to implant loosening over time. nih.govresearchgate.net
Dentistry is another major area for PMMA application. Its physical properties and ease of coloration make it an excellent material for fabricating dentures and dental fillings. researchgate.netansys.com It can be readily formed and matched to the color of the patient's original teeth. ansys.com
In ophthalmology, PMMA's optical clarity and biocompatibility led to its historical use in hard contact lenses and as the first material for intraocular lenses (IOLs) to replace lenses damaged by cataracts. omega-optical.comresearchgate.netansys.com While softer materials have become more common for contact lenses, PMMA-based materials continue to be used in the IOL market. ansys.com
More recent applications have explored PMMA for creating customized cranial implants for cranioplasty using 3D printing, and for manufacturing polymer beads for embolization procedures. researchgate.netnovusls.com
Table 5: Summary of PMMA Applications in Biomedical Engineering
| Application Area | Specific Use | Key PMMA Properties |
|---|---|---|
| Orthopedics | Bone cement for joint replacements, bone filler. nih.gov | Biocompatibility, ease of polymerization, mechanical stability. nih.govansys.com |
| Dentistry | Denture bases, artificial teeth, dental fillings. researchgate.netansys.com | Ease of processing, coloration, physical strength. researchgate.netansys.com |
| Ophthalmology | Intraocular lenses (IOLs), hard contact lenses. researchgate.netansys.com | Optical clarity, biocompatibility, stability. omega-optical.comansys.com |
| Craniofacial Surgery | Cranial implants for cranioplasty (via 3D printing). novusls.com | Customizability, durability, biocompatibility. novusls.com |
| Interventional Radiology | Polymer beads for embolization procedures. researchgate.net | Biocompatibility, ease of manufacture. researchgate.net |
Analytical Characterization Techniques for Methyl Methacrylate Mma and Poly Methyl Methacrylate Pmma
Spectroscopic Methods
Spectroscopic techniques are fundamental in the analysis of MMA and PMMA, providing detailed information about molecular structure, functional groups, and electronic transitions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of MMA and is particularly vital for determining the tacticity of PMMA. mdpi.com
For the methyl methacrylate (B99206) (MMA) monomer , ¹H-NMR and ¹³C-NMR spectra provide definitive structural confirmation. The ¹H-NMR spectrum of MMA shows distinct signals for the vinyl protons (at ~5.3 and 5.8 ppm), the methoxy (B1213986) protons (~3.5 ppm), and the methyl protons (~1.6 ppm). malvernpanalytical.com
| ¹H-NMR Chemical Shifts for MMA | |
| Assignment | Chemical Shift (δ) ppm |
| Vinyl Protons (=CH₂) | 5.31 / 5.85 |
| Methoxy Protons (-OCH₃) | 3.49 |
| Methyl Protons (-CH₃) | 1.60 |
| Data sourced from a representative ¹H-NMR spectrum. malvernpanalytical.com |
For poly(methyl methacrylate) (PMMA) , NMR analysis is the primary method for quantifying stereoregularity, known as tacticity. ippi.ac.irresearchgate.net Tacticity describes the stereochemical arrangement of the chiral centers in the polymer backbone and significantly influences the material's physical properties. The three main types of tacticity are:
Isotactic (m) : Pendent groups are all on the same side of the polymer chain.
Syndiotactic (r) : Pendent groups are on alternating sides of the polymer chain.
Atactic : Pendent groups are randomly arranged.
In the ¹H-NMR spectrum of PMMA, the signals for the α-methyl protons (C-CH₃), methylene (B1212753) protons (-CH₂-), and ester methyl protons (O-CH₃) are sensitive to the stereochemical environment. mdpi.comwalshmedicalmedia.com The α-methyl proton signal, in particular, splits into three distinct regions corresponding to isotactic (mm), heterotactic (mr), and syndiotactic (rr) triads. walshmedicalmedia.com The methylene protons in an isotactic chain are non-equivalent and appear as a quartet, while in a syndiotactic chain they are equivalent and show a single peak. walshmedicalmedia.combiointerfaceresearch.com
The ¹³C-NMR spectrum offers even greater resolution for tacticity analysis, with the carbonyl (C=O) and α-methyl (α-CH₃) carbon signals being particularly sensitive to the stereochemical sequence. sigmaaldrich.comacs.org The splitting of these signals can be analyzed to determine the relative amounts of different triads and even longer sequences like pentads. sigmaaldrich.com For instance, the carbonyl carbon signal splits into multiple peaks, with chemical shifts corresponding to different stereoisomeric arrangements. sigmaaldrich.comacs.org
| ¹³C-NMR Chemical Shifts for Atactic PMMA | |
| Carbon Assignment | Chemical Shift (δ) ppm |
| Carbonyl (C=O) | 176.9 - 178.1 |
| Methoxy (-OCH₃) | 52.2 |
| Quaternary Carbon (-C-) | 45.2 |
| α-Methyl (-CH₃) | 16.7 |
| Data sourced from solid-state CP/MAS ¹³C-NMR analysis. acs.org |
FTIR spectroscopy is a rapid and sensitive technique used to identify functional groups in both MMA and PMMA. It is also effective for monitoring the conversion of the monomer to the polymer. researchgate.netchesci.com
In the spectrum of MMA , characteristic absorption bands include those for the C=C vinyl group and the ester functional group. During polymerization, the peaks associated with the vinyl group diminish, while the bands characteristic of the saturated PMMA backbone become prominent. researchgate.net
For PMMA , the FTIR spectrum is dominated by strong absorption bands corresponding to the ester group and the hydrocarbon backbone. biointerfaceresearch.comresearchgate.net The absence of significant C=C stretching bands confirms the successful polymerization of the monomer. researchgate.net
| Characteristic FTIR Absorption Bands for MMA and PMMA | ||
| Wavenumber (cm⁻¹) | Vibrational Mode | Compound |
| ~1724-1735 | C=O Stretching (Ester) | MMA & PMMA researchgate.net |
| ~2950-2997 | C-H Stretching (in -CH₃ and -CH₂) | PMMA biointerfaceresearch.comnih.gov |
| 1140-1240 | C-O-C Stretching | MMA & PMMA researchgate.net |
| 1438-1458 | C-H Bending | PMMA walshmedicalmedia.com |
| 1632 | C=C Stretching | MMA scirp.org |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For both MMA and PMMA, the primary chromophore is the carbonyl group (C=O) of the ester function. mdpi.comresearchgate.net
The UV-Vis absorption spectrum of PMMA typically displays two main absorption bands:
A strong absorption band around 220 nm, attributed to the π → π* electronic transition of the carbonyl group. mdpi.comresearchgate.net
A weaker absorption band at approximately 295 nm, which is caused by the forbidden n → π* transition of the carbonyl group. mdpi.comresearchgate.net
UV-Vis spectroscopy can also be used to study the degradation of PMMA, as exposure to UV radiation can lead to the formation of new chromophores, causing changes in the absorption spectrum. tandfonline.comrsc.org
Chromatographic Techniques
Chromatography is essential for separating components of a mixture. For PMMA, it is the standard method for determining molecular weight distribution, while for MMA, it is used to quantify residual monomer content.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for measuring the molecular weight distribution of polymers. specificpolymers.combitesizebio.com The method separates polymer molecules based on their hydrodynamic volume in solution. bitesizebio.com Larger molecules elute from the chromatography column faster than smaller molecules.
For PMMA, GPC/SEC analysis provides critical data on:
Number-average molecular weight (Mn)
Weight-average molecular weight (Mw)
Polydispersity Index (PDI or Ð) , which is the ratio of Mw/Mn and indicates the breadth of the molecular weight distribution. ippi.ac.irmdpi.com
The technique is crucial for quality control and for understanding how polymerization conditions affect the final polymer properties. ippi.ac.ir PMMA itself, with a narrow molecular weight distribution, is frequently used as a calibration standard for GPC/SEC systems. acs.orgspecificpolymers.comlcms.cz
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the analysis of residual MMA in polymer samples and for the separation of PMMA based on its chemical properties.
Methods have been developed using HPLC to quantify the amount of unreacted MMA monomer that may remain in the final PMMA product. 43.230.198usm.my This is particularly important for applications where monomer leaching is a concern.
Furthermore, advanced liquid chromatography techniques, such as gradient HPLC, can separate PMMA polymers based on their tacticity. researchgate.net By using specific stationary and mobile phases, it is possible to achieve separation where different stereoisomers elute at different times, providing an alternative or complementary method to NMR for tacticity analysis. researchgate.net This separation is governed by the differential adsorption of the tactic forms onto the column's stationary phase. tandfonline.com
Thermal Analysis
Thermal analysis techniques are crucial for understanding the behavior of PMMA at different temperatures, which dictates its processing parameters and service temperature limits.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature or time in a controlled atmosphere. For PMMA, TGA is essential for determining its thermal stability and degradation kinetics. The thermal degradation of PMMA is a complex process that typically occurs in multiple steps. mdpi.comnih.govutah.eduucl.ac.uk The exact temperatures and number of steps can depend on factors such as the polymer's molecular weight, tacticity, the initiator used in polymerization, and the experimental atmosphere (e.g., inert or oxidative). mdpi.commarquette.edu
Under an inert atmosphere like nitrogen, the degradation of PMMA prepared by free radical polymerization often proceeds in two or three main stages: mdpi.comnih.govutah.eduresearchgate.net
In contrast, under an air atmosphere, the degradation often proceeds in a single step, with the initial decomposition temperature being about 70°C higher than under nitrogen, indicating a stabilizing effect of oxygen at lower temperatures. utah.edu TGA experiments conducted at multiple heating rates allow for isoconversional kinetic analysis, which can determine the activation energy of the degradation process without assuming a specific reaction model. nih.govutah.edu
Summary of PMMA Thermal Degradation Stages from TGA
| A | B | C | |
|---|---|---|---|
| 1 | Degradation Stage | Approximate Temperature Range (Inert Atmosphere) | Mechanism |
| 2 | Step 1 | 150°C - 250°C | Scission of weak head-to-head linkages. ucl.ac.ukresearchgate.net |
| 3 | Step 2 | 250°C - 320°C | Degradation from unsaturated chain-ends. mdpi.comresearchgate.net |
| 4 | Step 3 | > 320°C | Random scission of the polymer backbone. mdpi.comnih.govutah.edu |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a fundamental technique for measuring the heat flow associated with thermal transitions in a material. For an amorphous polymer like PMMA, the most important transition measured by DSC is the glass transition temperature (Tg). sciepub.comsigmaaldrich.com This is the reversible transition from a hard, glassy state to a soft, rubbery state. sciepub.com The Tg value is a critical parameter as it defines the upper-temperature limit for many applications of PMMA.
The Tg of PMMA is not a single value but is highly dependent on the polymer's molecular architecture, specifically its tacticity (the stereochemical arrangement of the pendant groups). sciepub.comacs.org Different tactic forms exhibit distinct Tg ranges:
Furthermore, the glass transition temperature is influenced by the polymer's number average molecular weight (Mn). sciepub.comresearch-archive.org For lower molecular weights, the Tg increases with increasing Mn. This relationship can be described by the Flory-Fox equation: Tg = Tg,∞ – K/Mn, where Tg,∞ is the maximum glass transition temperature at infinite molecular weight and K is an empirical parameter. sciepub.comsciepub.comgoalparacollege.ac.in A study using seventeen PMMA samples with Mn values from 3,000 to 1.5 million g/mol established a Flory-Fox equation of Tg = 135°C – 1.4 x 10^5 / Mn. sciepub.comsciepub.com
Glass Transition Temperatures (Tg) of PMMA by Tacticity
| A | B | C | |
|---|---|---|---|
| 1 | PMMA Tacticity | Typical Tg Range (°C) | Reference |
| 2 | Isotactic (i-PMMA) | 38 - 55 | sciepub.comarxiv.org |
| 3 | Atactic (a-PMMA) | 105 - 120 | sciepub.comarxiv.org |
| 4 | Syndiotactic (s-PMMA) | 105 - 136 | sciepub.comarxiv.orgtandfonline.com |
Morphological and Structural Characterization
These techniques provide insight into the physical form, surface features, and atomic arrangement of PMMA materials, which are closely linked to their mechanical and optical properties.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology and microstructure of materials at high magnification. For PMMA, SEM is used to characterize various forms, from films to complex scaffolds. Studies have used SEM to examine the surface of PMMA films, the spherical and nonporous nature of PMMA microcapsules, and the structure of PMMA-based composites. nih.govcsir.co.zaexpresspolymlett.com
In the context of tissue engineering, SEM has been employed to study electrospun PMMA scaffolds, revealing how different processing parameters can produce nanofibers, microfibers, or ribbons. nih.govmdpi.com For example, the concentration of the PMMA solution was found to be a key factor in determining the diameter of electrospun nanofibers. expresspolymlett.com SEM images can confirm if fibers have a smooth, regular, and cylindrical morphology without defects like beads, which is crucial for applications such as cell scaffolding. csir.co.zaexpresspolymlett.comsamipubco.com
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is the primary technique for determining the atomic and molecular structure of a material, particularly its degree of crystallinity. Commercial PMMA is predominantly amorphous, meaning its polymer chains lack long-range ordered arrangement. aip.orgresearchgate.net This amorphous nature is reflected in its XRD pattern, which is characterized by a broad, diffuse hump rather than sharp Bragg diffraction peaks. nih.govresearchgate.net This broad peak is typically observed in the 2θ range around 13-15°. researchgate.netresearchgate.net
While pure PMMA is generally amorphous, some processing methods or the addition of fillers can alter its structure. aip.orgresearchgate.net For instance, when PMMA is used as a matrix in a nanocomposite, the XRD pattern will show the broad amorphous hump of the polymer overlaid with sharp, distinct peaks corresponding to the crystalline filler, such as TiO2 or Al2O3 nanoparticles. aip.orgnih.gov In some cases, XRD has been used to identify semi-crystalline regions in PMMA, with notable diffraction peaks observed at specific 2θ angles, such as 9.16° and 19.12°. researchgate.net
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. nih.gov For PMMA, XPS is an ideal tool for confirming its surface chemistry. marquette.educasaxps.com
The high-resolution C 1s spectrum of PMMA can be deconvoluted into distinct peaks that correspond to the different chemical environments of the carbon atoms in the repeating monomer unit. casaxps.comresearchgate.net The five carbon atoms of PMMA exist in four unique chemical states, leading to characteristic peaks in the C 1s spectrum. Similarly, the two oxygen atoms, one singly bonded to carbon (C-O) and one doubly bonded (C=O), produce two distinct peaks in the O 1s spectrum. casaxps.com
Analysis of the binding energies and the relative peak areas allows for a detailed verification of the polymer's structure. For instance, the carbon atoms in PMMA are expected to appear in a 1:1:1:2 ratio corresponding to the different chemical environments. casaxps.com
Typical Binding Energies in XPS Analysis of PMMA
| A | B | C | |
|---|---|---|---|
| 1 | Spectrum | Assignment (Chemical Bond) | Approximate Binding Energy (eV) |
| 2 | C 1s | C-C / C-H | 285.0 |
| 3 | C-C(=O)O | 285.7 | |
| 4 | C-O | 286.8 | |
| 5 | O-C=O | 288.9 | |
| 6 | O 1s | C=O | 532.5 |
| 7 | C-O-C | 534.0 |
Data sourced from multiple references, including casaxps.comresearchgate.netresearchgate.net.
Compound Identification
| A | B | |
|---|---|---|
| 1 | Compound Name | PubChem CID / Substance ID |
| 2 | This compound | CID 6658 wikipedia.orgfishersci.canih.govuni.lu |
| 3 | Poly(this compound) | Substance ID 24868198 (for avg Mw ~350,000 standard) sigmaaldrich.commodamuvo.com.tr |
| 4 | Poly(this compound), isotactic | CID 74600950 nih.gov |
Mass Spectrometry Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For polymer analysis, several specialized MS techniques are employed to handle the large molecular weights and complexity of polymeric materials. These methods allow for the determination of absolute molecular weights, in contrast to relative molecular weights obtained by chromatographic techniques. waters.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique well-suited for the analysis of large molecules like polymers. wpmucdn.com In this method, the polymer sample is co-crystallized with a matrix compound. A laser pulse desorbs and ionizes the sample, with minimal fragmentation. wpmucdn.com The time-of-flight analyzer then separates the ions based on their mass-to-charge ratio.
This technique is advantageous for polymer analysis due to its high tolerance for salts and its ability to handle a large analytical mass range. wpmucdn.com It is particularly effective for determining the absolute molecular weights of oligomers and for end-group analysis. waters.comyoutube.com For PMMA, MALDI-TOF-MS can reveal the oligomer distribution and provide information about the end-groups by analyzing the mass of the repeating monomer unit and the total mass of the polymer chains. bruker.comlcms.cz For instance, in the analysis of a PMMA standard, the main distribution of signals corresponds to the chemical composition H(C₅H₈O₂)nH + Na+. lcms.cz
However, a limitation of MALDI-TOF-MS is its difficulty in providing accurate molecular weight values for polymers with high polydispersity (Mw/Mn > 1.2). waters.comnih.gov This is due to mass discrimination effects that can be influenced by sample preparation, the desorption/ionization process, and instrumental factors. nih.gov To address this, MALDI-TOF-MS can be coupled with Gel Permeation Chromatography (GPC), allowing for the analysis of fractions with narrower molecular weight distributions. waters.com
Sample preparation is a critical step for successful MALDI-TOF-MS analysis of polymers. frontiersin.org The choice of matrix, cationizing agent, and solvent significantly impacts the ionization efficiency. frontiersin.org For PMMA, trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) is a commonly used matrix, and sodium trifluoroacetate (B77799) can be used as a cationization agent. jeol.com
Table 1: Research Findings from MALDI-TOF-MS Analysis of PMMA
| Research Focus | Key Findings | Citations |
|---|---|---|
| End-Group Analysis | Successfully identified the sum of both end groups in PMMA samples. | jeol.com |
| Fragmentation Mechanism | Collision-induced dissociation (CID) of selected parent peaks yielded four fragmentation series, confirming known fragmentation pathways for PMMA. | lcms.cz |
| Degradation Studies | Analysis of UV-irradiated PMMA showed a decrease in molecular weight and the loss of C₂H₄O₂ units, indicating photodegradation. | jeol.com |
| Limitations | Challenges in accurately determining the average molecular weight of PMMA with a polydispersity greater than 1.7 were noted, with detector response being a significant factor. | nih.gov |
| Comparison with ESI | Labile end groups of PMMA, such as the dithioester group from RAFT polymerization, were lost during MALDI-TOF-MS experiments. | researchgate.netnih.gov |
Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS) is another soft ionization technique that has become a vital tool for polymer characterization. agsanalitica.com ESI generates ions by applying a high voltage to a liquid sample, creating an aerosol. This method often produces multiply-charged ions, which can make the resulting mass spectra more complex than those from MALDI. researchgate.net However, ESI is considered an even gentler ionization method than MALDI, making it suitable for the analysis of fragile molecules and polymers with labile end groups. researchgate.netnih.govacs.org
For PMMA synthesized by techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization, ESI-QTOF-MS has been shown to keep labile end groups, such as dithioester groups, intact, whereas these are often lost in MALDI experiments. researchgate.netnih.govacs.org This provides direct evidence of the "living" characteristics of the polymer chains. researchgate.netnih.gov
The coupling of ESI with a hybrid quadrupole time-of-flight (QTOF) mass spectrometer allows for tandem mass spectrometry (MS/MS) experiments. waters.comwaters.com In an MS/MS experiment, a specific precursor ion is selected by the quadrupole, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed by the TOF portion of the instrument. lcms.cz This provides detailed structural information, including confirmation of the repeating unit chemistry and determination of individual end groups. lcms.cz For PMMA, MS/MS analysis can help in proposing the end group structure by observing the fragmentation patterns. waters.com
Table 2: Research Findings from ESI-QTOF-MS Analysis of PMMA
| Research Focus | Key Findings | Citations |
|---|---|---|
| End-Group Analysis | Intact labile end groups (e.g., dithioester groups) from RAFT-synthesized PMMA were observed, demonstrating that ESI is a softer ionization technique than MALDI. | researchgate.netnih.govacs.org |
| Structural Confirmation | Confirmed the incorporation of a single 1,1-diphenylethylene (B42955) (DPE) unit into PMMA chains in a controlled polymerization process. | researchgate.net |
| Tandem MS (MS/MS) | MS/MS experiments on lithiated and sodiated PMMA oligomers revealed two main series of fragment ions, separated by the mass of the MMA monomer (100 Da), aiding in structural elucidation. | waters.com |
| Coupling with LC | On-line LC-ESI-QTOF-MS allowed for the separation of functional PMMA based on the number of hydroxyl groups. | researchgate.netnih.gov |
Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the direct analysis of samples in their native state with little to no preparation. jeolusa.com It utilizes a stream of heated, excited gas (typically helium or nitrogen) to desorb and ionize analytes from a surface. bruker.com When coupled with a high-resolution time-of-flight mass spectrometer, DART-ToF-MS becomes a rapid and powerful tool for chemical analysis. jeolusa.com
For the analysis of polymers like PMMA, DART-ToF-MS can be used to investigate thermal decomposition processes. mdpi.com By heating the polymer sample in a stream of helium at various isothermal temperatures, the resulting decomposition fragments can be ionized and analyzed in real-time. mdpi.com This provides insights into the degradation mechanisms of the polymer.
A study on the isothermal decomposition of PMMA using DART-ToF-MS revealed that the process primarily regenerates the this compound monomer through an unzipping rearrangement. mdpi.com The onset of this decomposition was observed at approximately 250°C. mdpi.com The technique was also able to detect other minor fragmentation products. mdpi.com DART-ToF-MS has also been successfully applied to investigate the miscibility of polymer blends, including those containing PMMA. mdpi.comnih.govresearchgate.net By comparing the fragments from the isothermal decomposition of the blend to those of the pure components, the miscibility or immiscibility of the polymers can be determined. mdpi.comnih.gov
Table 3: Research Findings from DART-ToF-MS Analysis of PMMA
| Research Focus | Key Findings | Citations |
|---|---|---|
| Thermal Decomposition | Isothermal decomposition of PMMA, monitored by DART-ToF-MS, showed a single-stage weight loss starting around 250°C, regenerating a significant amount of MMA monomer. | mdpi.com |
| Decomposition Products | Besides the monomer, other minority fragments like isomers of 2-methyl carboxyl and 4-methyl, penta-2,4-diene, and dimethyl carbamate (B1207046) were detected. | mdpi.com |
| Polymer Blend Miscibility | The technique was effective in determining the immiscibility of PS/PMMA blends by comparing the thermal decomposition fragments of the blend to its pure components. | mdpi.comnih.govresearchgate.net |
Degradation, Recycling, and Environmental Impact of Poly Methyl Methacrylate Pmma
Thermal Degradation Mechanisms of Poly(methyl methacrylate) (PMMA)
The thermal degradation of PMMA is a complex process influenced by the polymer's inherent structure and the conditions of heating. Understanding these mechanisms is crucial for developing effective recycling strategies.
The primary mechanism for the thermal degradation of PMMA is depolymerization, a process that essentially reverses the polymerization reaction to yield the monomer, methyl methacrylate (B99206) (MMA). slideshare.net This process is characterized by a series of radical chain reactions.
The degradation typically initiates through the homolytic scission of bonds within the polymer chain, forming macroradicals. mdpi.com Once a radical is formed, a rapid "unzipping" or depropagation process occurs, where successive monomer units are released from the polymer chain end. mdpi.commdpi.com This unzipping is a chain reaction that continues until the radical is terminated or the entire polymer chain has depolymerized. mdpi.com The main volatile product of this process is MMA. slideshare.net
The initiation of this radical process can occur through several pathways:
Chain-end scission: This involves the breaking of bonds at the end of the polymer chains, particularly at unsaturated groups that may have formed during polymerization. mdpi.commdpi.com
Random scission: This is the random breaking of the polymer backbone, which can happen at higher temperatures. nih.gov
Termination of the radical chain reactions can occur through recombination or disproportionation of the radicals, which stops the unzipping process for that particular chain. mdpi.com
The method of PMMA synthesis significantly impacts its thermal stability and degradation pathway. Structural defects introduced during polymerization act as weak points where degradation can initiate at lower temperatures. mdpi.comresearchgate.net
A key structural defect is the presence of head-to-head linkages . preprints.org During free-radical polymerization, termination can occur by the combination of two growing polymer chains, creating a less stable head-to-head bond. researchgate.net These bonds have lower bond energy and are more susceptible to thermal cleavage, initiating depolymerization at temperatures lower than those required for random scission of the main chain. preprints.org
PMMA synthesized via anionic polymerization, which typically results in fewer structural defects and a near-absence of head-to-head linkages, exhibits higher thermal stability. mdpi.com The degradation of anionically polymerized PMMA often proceeds through a single, higher-temperature mechanism, primarily random scission, whereas PMMA from free-radical polymerization can show a multi-step degradation profile corresponding to the different initiation mechanisms. mdpi.comnih.gov
The presence of initiator fragments within the polymer chain can also create weak points that facilitate earlier degradation. nih.gov The nature of the initiator used during synthesis can therefore influence the thermal stability of the resulting PMMA. mdpi.com
Chemical Recycling of Poly(this compound) (PMMA)
Chemical recycling, also known as feedstock recycling, offers a promising route to a circular economy for PMMA by breaking the polymer down into its constituent monomer. acs.orgsustainableplastics.com This recovered monomer can then be used to produce new, high-quality PMMA.
Depolymerization is the core technology for the chemical recycling of PMMA. europa.eutrinseo.com The most common method is pyrolysis , which involves heating the PMMA waste in the absence of oxygen. europa.eu This process is highly selective for PMMA, leading to a high yield of the recovered MMA monomer, which can exceed 90% by mass. europa.eu
Several innovative depolymerization technologies are being developed and implemented:
MMAtwo Project: This European Union-funded initiative has developed a technology based on pyrolysis to convert PMMA waste into high-quality raw materials. europa.eu The project has demonstrated the ability to produce regenerated MMA with a purity of over 99.8%. aspire2050.eu
MyRemono's NXRe PMMA Technology: This patented system utilizes a molten metal-flow method for the depolymerization of PMMA, enabling efficient chemical recycling and the recovery of ultra-pure monomers. nextchem.com This technology is being implemented in the BOOST Project to establish an industrial-scale chemical recycling plant. nextchem.com
Catalyst-based Depolymerization: Research is ongoing into the use of catalysts to lower the temperature required for depolymerization. For example, doping PMMA with a small amount of an α-methylstyrene (AMS) analogue has been shown to facilitate depolymerization at significantly lower temperatures (150-210 °C) compared to traditional pyrolysis (above 400 °C). acs.orgnih.gov This can reduce energy consumption and minimize side reactions. acs.org
These technologies aim to create a closed-loop system where PMMA waste is continuously converted back into high-purity monomer for the production of new PMMA products. trinseo.com
While PMMA depolymerization can yield high-purity monomer, several challenges need to be addressed to ensure the quality of the recycled MMA (rMMA).
Formation of Byproducts: High depolymerization temperatures can increase the formation of reactive radical intermediates, leading to unwanted side reactions and the creation of impurities in the final monomer product. acs.org
Repolymerization: MMA has a tendency to repolymerize, especially in the absence of stabilizers, which can be a challenge during the purification process. mdpi.com
Separation of Contaminants: The presence of other polymers in the waste stream, such as polystyrene (PS) or polyethylene (B3416737) terephthalate (B1205515) (PET), requires effective separation or purification steps to isolate pure MMA. acs.org However, some advanced techniques, like doping PMMA with specific comonomers, have shown the ability to selectively recover pure MMA even from mixed plastic waste. acs.orgnih.gov
Despite these challenges, projects like MMAtwo have successfully demonstrated that it is possible to achieve a purity of over 99.8% for regenerated MMA through advanced depolymerization and purification processes. aspire2050.eu The BOOST project aims to produce r-MMA with a purity greater than 99%. nextchem.com
Chemical recycling of PMMA offers significant environmental advantages over virgin production and other end-of-life options like landfilling or incineration.
Life cycle assessment (LCA) studies have shown that monomer recycling can be more effective than mechanical recycling in reducing environmental impacts, particularly for a highly functional plastic like PMMA where maintaining optical clarity is crucial. researchgate.net Chemical recycling can reduce greenhouse gas (GHG) emissions and fossil resource consumption compared to the production of virgin MMA. researchgate.net
Key environmental benefits include:
Reduced Carbon Footprint: The MMAtwo project developed a technology that can save up to 70% in CO2 emissions compared to virgin MMA production. aspire2050.eu The BOOST project anticipates a 96% reduction in GHG emissions over ten years compared to traditional MMA production methods. nextchem.com
Resource Conservation: By converting PMMA waste back into a valuable raw material, chemical recycling reduces the need for fossil-based feedstocks for new polymer production. nextchem.com
Circular Economy: Chemical recycling enables a closed-loop system for PMMA, where the material can be theoretically recycled indefinitely without significant loss of quality. sustainableplastics.comtrinseo.com This aligns with the principles of a circular economy by minimizing waste and maximizing resource utilization. acs.org
LCA analyses have validated that while most recycling technologies can lower the carbon footprint versus virgin production, advanced depolymerization technologies can also achieve a virgin-like purity level, making the recycled monomer suitable for a wide range of demanding applications. europa.eu
| Recycling Technology/Project | Key Feature | Purity of Recycled MMA | Environmental Benefit |
| MMAtwo Project | Pyrolysis-based depolymerization | > 99.8% aspire2050.eu | Up to 70% CO2 savings aspire2050.eu |
| BOOST Project (NXRe PMMA) | Molten metal-flow depolymerization | > 99% nextchem.com | 96% GHG emission reduction (projected) nextchem.com |
| AMS-Doped PMMA | Low-temperature depolymerization (150-210 °C) acs.orgnih.gov | High Purity acs.orgnih.gov | Reduced energy consumption acs.org |
| Vacuum Pyrolysis | Depolymerization at reduced pressure | 95% rsc.org | High monomer yield (87%) rsc.org |
Industrial Implementation and Future Outlook for Poly(this compound) (PMMA) Chemical Recycling
The chemical recycling of poly(this compound) (PMMA) is transitioning from research and development to industrial-scale implementation, driven by the demand for sustainable materials and the potential for a circular economy. nextchem.comroehm.com Depolymerization is a key chemical recycling technology for PMMA, regenerating this compound (r-MMA) from various PMMA waste streams. trinseo.comsustainableplastics.com This process is considered highly sustainable as it theoretically allows for infinite recycling in a closed-loop system by breaking the polymer down to its monomer, which can then be purified. trinseo.com
Several companies are at the forefront of commercializing PMMA chemical recycling. The BOOST (Back-to-mOnOmer recycling of polymeric materialS using molten meTals) project aims to build the first commercial plant using MyRemono's NXRe PMMA technology. nextchem.com This technology is designed for the chemical recycling of PMMA waste to produce high-purity recycled this compound (r-MMA). nextchem.com A notable collaboration involves MyRemono, a subsidiary of NEXTCHEM, and Röhm. Röhm will supply PMMA scrap to be processed by MyRemono's facility, which is expected to be completed in Italy by 2026 with an initial capacity of 5,000 tons per year. roehm.comgroupmaire.comchemistryviews.org This plant will utilize an advanced molten metal depolymerization process. groupmaire.comchemistryviews.org The recycled MMA (r-MMA) produced is anticipated to have a carbon footprint reduction of over 90% compared to virgin MMA production. groupmaire.complasteurope.com The total investment for this plant is estimated at approximately €15 million, supported by a bank loan and a grant from the EU Innovation Fund. groupmaire.complasteurope.com
Another significant initiative is a European alliance for PMMA recycling involving Röhm, POLYVANTIS, Pekutherm, and NEXTCHEM (through MyRemono). roehm.comchemistryviews.org This network aims to process a larger volume of PMMA waste through both mechanical and chemical recycling, returning high-quality MMA and PMMA to the market. roehm.comchemistryviews.org Pekutherm, with a sorting capacity of 10,000 tons per year, will handle the collection and sorting of PMMA waste. roehm.comchemistryviews.orgplasteurope.com
Sumitomo Chemical has also made strides in this area, constructing a pilot facility for PMMA chemical recycling in Japan in 2022. sumitomo-chem.co.jp The company is now selling chemically-recycled PMMA to major companies like LG Display for light guide plates and Nissan Motor for vehicle headlight lenses. sumitomo-chem.co.jp The Mitsubishi Chemical Group (MCG) is developing a chemical recycling technology that uses microwaves to thermally decompose acrylic resin, a process that could be powered by renewable energy to further reduce carbon emissions. mcgc.com
The future outlook for PMMA chemical recycling is promising, with a forecasted market value of four million tons per year by 2025 and $6 billion by 2027. sustainableplastics.com The demand for both PMMA and its monomer, MMA, is growing, with MMA expected to have a compound annual growth rate (CAGR) of 5.8% from 2024 to 2033. trinseo.com This growth presents a significant opportunity for recycled MMA to supplement virgin material in various industries, including construction, automotive, and electronics. trinseo.comsustainableplastics.com The success of these industrial implementations hinges on producing high-purity r-MMA that can compete with virgin material, a challenge that next-generation depolymerization technologies are poised to address. sustainableplastics.comnih.gov
Environmental Occurrence and Fate of this compound (MMA)
This compound (MMA) is not known to occur naturally. who.int Its presence in the environment is primarily due to industrial emissions during its production, transport, storage, and use in manufacturing polymers and other products. dcceew.gov.auresearchgate.net The majority of MMA released into the environment, estimated at 98%, is emitted into the atmosphere, with smaller amounts released into water and soil. who.intcanada.ca
Atmospheric and Aquatic Fate of this compound (MMA)
In the atmosphere, this compound exists predominantly as a vapor. nih.gov It is not considered a direct contributor to ozone layer depletion. who.intresearchgate.net The persistence of MMA in the atmosphere is short due to its high reactivity with photochemically-produced hydroxyl radicals and ozone. who.intmpausa.org The estimated atmospheric half-life of MMA is approximately 15 hours due to reaction with hydroxyl radicals and about one day for its reaction with ozone. nih.govmpausa.org More specifically, its half-life can range from less than 5 hours in the summer to a few days in the winter at mid-latitudes. who.intcanada.ca The breakdown products in the air include pyruvic acid, methyl pyruvate, epoxides, and formaldehyde (B43269). dcceew.gov.au
When released into water, a portion of this compound will dissolve, while the rest will evaporate. cedre.fr Biodegradation is a significant removal process in aquatic environments. who.int The estimated half-life for aerobic biodegradation in water is between one and four weeks, while the anaerobic biodegradation half-life is estimated to be four to sixteen weeks. who.intcanada.ca Hydrolysis of MMA is generally not a significant process in neutral or acidic waters, with an estimated half-life of 3.9 years at a pH of 7. who.intcanada.ca However, at a higher pH of 9, the hydrolysis half-life decreases to 14.4 days. who.intcanada.ca In soil, MMA is expected to either evaporate quickly or biodegrade. ecetoc.org Due to its low adsorption to soil, it has the potential to leach into groundwater. dcceew.gov.aucanada.ca
Bioconcentration Potential of this compound (MMA)
This compound is not expected to bioconcentrate significantly in aquatic organisms or biomagnify in food chains. who.intcanada.ca This is based on its low octanol/water partition coefficient (log Kow = 1.38) and an estimated bioconcentration factor (BCF) of approximately 3 to 4. who.intcanada.canih.gov Aquatic organisms are capable of metabolizing methacrylates, which further reduces the potential for bioaccumulation. researchgate.net
Toxicological and Occupational Exposure Research of Methyl Methacrylate Mma
Mechanisms of Methyl Methacrylate (B99206) (MMA) Toxicity
The toxicity of methyl methacrylate (MMA) is primarily linked to its characteristics as a respiratory irritant and a dermal sensitizer (B1316253). nih.gov Its toxic effects are closely related to its metabolic processes and reactive chemistry. nih.gov The main metabolic pathway for MMA involves hydrolysis by carboxylesterase into methacrylic acid and methanol (B129727), which are then further metabolized to carbon dioxide and water. nih.gov
Irritation Effects of this compound (MMA) on Skin, Eyes, and Mucous Membranes
This compound is recognized as an irritant to the skin, eyes, and mucous membranes. epa.govnih.gov In humans, it is considered a mild skin irritant but has the potential to cause skin sensitization in susceptible individuals. who.intwikipedia.org Allergic dermatitis is a documented reaction to MMA exposure. nih.goveujournal.org
Occupational exposure has demonstrated that MMA can be a potent skin sensitizer. canada.ca Animal studies have also confirmed that MMA is irritating to the skin of rodents and the eyes of rabbits. healthcouncil.nl
With regard to the respiratory system, MMA is an irritant. nih.gov Exposure to MMA vapor can irritate the mucous membranes of the upper respiratory tract, particularly the nose. healthcouncil.nl This can lead to chronic inflammation after long-term exposure in animal models. healthcouncil.nl The threshold for eye and respiratory tract irritation from airborne MMA vapor is considered to be above 100 ppm. healthcouncil.nl
Respiratory Tract Irritation and Hypersensitivity Pneumonitis Associated with this compound (MMA) Exposure
Inhalation is a significant route of occupational exposure to MMA. researchgate.net Exposure to MMA can cause irritation of the upper respiratory tract, including the nose and eyes, particularly with short-term peak exposures. tandfonline.comnih.gov Symptoms such as coughing and shortness of breath can occur from breathing in MMA. nj.gov Higher concentrations can lead to more severe respiratory distress. nj.gov
While MMA is a known respiratory irritant, its role as a respiratory sensitizer is less clear. nih.govtandfonline.com There have been case reports of occupational asthma, laryngitis, and hypersensitivity pneumonitis in workers exposed to MMA. researchgate.nettandfonline.comnih.gov However, in many of these cases, the exposures were not well-defined or involved mixtures with other more reactive chemicals. tandfonline.comnih.gov Therefore, the weight of evidence from both experimental and observational studies suggests that MMA is not a respiratory sensitizer. nih.govtandfonline.comnih.gov Non-specific asthmatic responses due to irritation cannot be ruled out. umweltbundesamt.de
Genotoxicity and Mutagenicity Studies of this compound (MMA)
Micronucleus Test and Chromosomal Aberrations
In vitro studies have shown that high concentrations of MMA can cause chromosomal aberrations in mammalian cells. europa.eu MMA has been reported to be mutagenic and clastogenic in mammalian cells in culture. who.int
In vivo studies have provided mixed results. One study reported that MMA caused chromosomal aberrations in the bone marrow of rats. inchem.org However, a bone marrow micronucleus test in mice was negative. europa.eu Another study using the micronucleus test in rats found that MMA was genotoxic after a single day of exposure but not after five days, suggesting a possible adaptive response. scielo.brresearchgate.net In a study on dental technicians occupationally exposed to MMA, a higher level of buccal-cell anomalies, including micronuclei, was found in the exposed group compared to a control group. nih.govresearchgate.net
DNA Damage Assessment (e.g., Comet Assay, 8-OHdG Formation)
The comet assay is a method used to detect DNA damage in individual cells. bio-connect.nl Studies on dental technicians exposed to MMA have utilized the comet assay to assess DNA damage. nih.govresearchgate.net One such study found no significant differences in blood genotoxicity measurements, including the comet assay and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) formation, between exposed and non-exposed individuals. nih.govresearchgate.net 8-OHdG is a common marker for oxidative DNA damage. bio-connect.nl However, the same study did observe an increase in anomalies in buccal cells of the exposed group. nih.govresearchgate.net
In vitro studies have indicated that MMA can induce DNA strand breaks. researchgate.net One study explored the effect of MMA on DNA adduct formation by other mutagens and found that MMA could inhibit the formation of DNA adducts induced by 1-nitropyrene (B107360) and benzo[a]pyrene, suggesting a potential role as an inhibitor of chemical carcinogenesis. nih.govoup.com
Occupational Exposure Assessment and Health Implications
Occupational exposure to MMA is common in fields such as dentistry, orthopedic surgery, and the manufacturing of plastics. nih.govnih.govoup.com The primary routes of exposure are inhalation and dermal contact. nih.gov
Health implications of occupational MMA exposure primarily involve local irritation and sensitization. Workers exposed to MMA have reported irritation of the eyes, nose, and upper respiratory tract. tandfonline.comnih.gov These effects are often associated with short-term, high-concentration exposures. tandfonline.comnih.gov Dermatitis due to skin contact is also a well-documented health effect. healthcouncil.nl
Neurological symptoms such as dizziness, irritability, and difficulty with concentration have been reported at high exposure levels. nj.gov Some studies have also suggested that MMA may have neurotoxic effects, causing numbness and weakness in the extremities in dental technicians with long-term exposure. nih.gov
Regarding systemic effects, chronic inhalation of high levels of MMA in animal studies has been shown to cause degenerative changes in the liver, kidneys, and other organs. epa.gov However, epidemiological studies in humans have not provided strong or consistent evidence of carcinogenic effects on any organ. who.int The International Agency for Research on Cancer (IARC) has classified this compound as "not classifiable as to its carcinogenicity to humans" (Group 3). inchem.org
Exposure Limits and Guidelines for this compound (MMA) in the Workplace
Various regulatory bodies and health organizations have established occupational exposure limits (OELs) for this compound (MMA) to protect workers from potential health effects. These limits are typically expressed as a time-weighted average (TWA) concentration for a standard 8-hour workday and a 40-hour workweek. Some organizations also set short-term exposure limits (STELs) for shorter periods, usually 15 minutes, to protect against acute effects.
Several key organizations have issued guidelines for MMA exposure in the workplace:
Occupational Safety and Health Administration (OSHA): The permissible exposure limit (PEL) for MMA is 100 parts per million (ppm) as an 8-hour TWA. nj.govcdc.govcdc.gov
National Institute for Occupational Safety and Health (NIOSH): The recommended exposure limit (REL) for MMA is also 100 ppm as a 10-hour TWA. nj.govcdc.govcdc.gov NIOSH has also established an Immediately Dangerous to Life or Health (IDLH) value of 1,000 ppm, which is the concentration from which a worker could escape without suffering irreversible health effects. cdc.gov
American Conference of Governmental Industrial Hygienists (ACGIH): The ACGIH has set a Threshold Limit Value (TLV) of 50 ppm as an 8-hour TWA and a STEL of 100 ppm. nj.govfishersci.com
California Division of Occupational Safety and Health (Cal/OSHA): The PEL for MMA is 100 ppm, equivalent to 410 milligrams per cubic meter (mg/m³), as an 8-hour TWA. ca.gov
European Union: The EU has established an indicative occupational exposure limit value of 50 ppm as a long-term exposure limit and 100 ppm as a short-term exposure limit. europa.eu
The odor threshold for MMA is quite low, with some sources indicating it can be detected by the human nose at levels as low as 0.05 ppm, which is significantly below the established workplace exposure limits. euroenvironmental.co.uksilikal.com This strong, fruity odor can serve as a warning sign of its presence in the air. nj.govca.gov
interactive_data_table
| Organization | TWA Limit (ppm) | STEL (ppm) | Notes |
|---|---|---|---|
| OSHA | 100 | - | Legally enforceable limit in the US. nj.govcdc.govcdc.gov |
| NIOSH | 100 (10-hr) | - | Recommendation for a 10-hour workday. nj.govcdc.govcdc.gov |
| ACGIH | 50 | 100 | Health-based recommendation. nj.govfishersci.com |
| Cal/OSHA | 100 | - | Equivalent to 410 mg/m³. ca.gov |
| EU | 50 | 100 | Indicative limit for member states. europa.eu |
Health Surveillance and Biomarkers of Exposure to this compound (MMA)
Health surveillance programs are crucial for monitoring the health of workers occupationally exposed to MMA. These programs typically include an initial and periodic complete physical examination, with a focus on the skin, respiratory system, and nervous system. ca.gov An occupational and medical history should also be taken at the beginning of employment. ca.gov
While there is no specific medical test to measure the amount of MMA in the body or identify damage from exposure, certain biomarkers can be used to assess exposure. ca.gov Biological monitoring can be conducted by analyzing for methanol, a metabolite of MMA, in blood and urine. researchgate.net This method has been shown to be sensitive enough to detect MMA exposure even at low levels. researchgate.net
Research has also explored the use of genotoxicity biomarkers. One study investigated the effects of occupational MMA exposure on dental technicians and found a higher level of buccal-cell anomalies in the exposed group, suggesting that analyzing cells from the inside of the cheek could be a useful surveillance method. researchgate.netnih.gov However, this particular study did not find significant differences in blood genotoxicity markers between exposed and non-exposed individuals. researchgate.netnih.gov
Another area of research focuses on the expression of certain proteins as biomarkers of effect. For instance, studies in rats have shown that exposure to MMA can lead to increased expression of inducible nitric oxide synthase (iNOS) and heat shock protein 70 (HSP70) in the liver, suggesting these could be potential biomarkers for MMA-induced liver injury. impactfactor.org
It is important to note that MMA does not remain in the body for long, which can make direct measurement challenging. ca.gov Therefore, health surveillance often relies on a combination of exposure monitoring, medical examinations, and the analysis of non-specific symptoms reported by workers. healthcouncil.nl
Case Studies and Epidemiological Research on Occupational this compound (MMA) Exposure
Numerous case studies and epidemiological research have investigated the health effects of occupational exposure to MMA across various industries, most notably in dentistry and the manufacturing of plastics.
Dermatological Effects: Allergic contact dermatitis is a well-documented effect of dermal exposure to MMA. healthcouncil.nlcanada.ca Case studies have reported this in dental technicians and those working with acrylic nails. ca.govhealthcouncil.nl Once an individual develops a skin allergy to MMA, even very low future exposures can trigger itching and a skin rash. nj.gov
Respiratory Effects: Respiratory irritation is a common complaint among workers exposed to MMA vapors. euroenvironmental.co.ukhealthcouncil.nl Symptoms can include coughing, shortness of breath, and irritation of the nose and throat. nj.goveuroenvironmental.co.uk Several case studies have described instances of asthma potentially caused by occupational MMA exposure. healthcouncil.nlcanada.ca However, a definitive causal link to MMA as a respiratory sensitizer is not conclusively established, as workplace exposures are often to a mixture of chemicals. who.intmpausa.org Epidemiological studies have shown that slight nose irritation can be reported at exposure levels below 100 mg/m³. healthcouncil.nl
Neurological Effects: High levels of MMA exposure can lead to neurological symptoms such as dizziness, irritability, difficulty concentrating, and reduced memory. nj.gov There are case reports of dental technicians developing peripheral neuropathy, characterized by numbness and weakness in the hands and feet, after long-term occupational exposure to MMA. healthcouncil.nlresearchgate.net One case described a dental technician who developed generalized sensorimotor neuropathy after 30 years of exposure. healthcouncil.nl Another case involved a 36-year-old dental technician who experienced numbness in her legs, with nerve studies showing improvement after she left her job. researchgate.net
Other Systemic Effects: Some studies have reported non-specific symptoms among workers exposed to MMA, including headache, fatigue, nausea, and a feeling of coldness. healthcouncil.nl For example, a study of dental students exposed to average MMA concentrations of 15 to 55 mg/m³ found that 52% reported headaches and 51% reported dizziness. healthcouncil.nl Research in industrial workers has suggested a possible association between chronic MMA exposure and cardiovascular disorders. epa.gov
While some early epidemiological studies suggested a potential link between occupational exposure to acrylates (including MMA) and an increased risk of colorectal cancer, later and more detailed analyses have not established a causal relationship. epa.govnih.gov
Modeling and Simulation in Methyl Methacrylate Mma and Poly Methyl Methacrylate Pmma Research
Polymerization Reaction Engineering and Reactor Modeling
The engineering of polymerization reactions and the design of reactors for MMA polymerization are complex endeavors that benefit significantly from mathematical modeling and simulation. These approaches allow for the prediction and optimization of reactor performance, considering the intricate interplay of reaction kinetics, heat transfer, and fluid dynamics.
Non-Isothermal and Non-Adiabatic Reactor Models for Methyl Methacrylate (B99206) (MMA) Polymerization
The free-radical polymerization of MMA is a highly exothermic reaction, which can lead to significant temperature increases within the reactor, a phenomenon known as the gel effect. researchgate.net This can cause thermal runaways if not properly controlled. researchgate.net Therefore, non-isothermal and non-adiabatic reactor models are crucial for accurately describing the polymerization process. These models account for heat generation from the reaction and heat exchange with the surroundings. researchgate.netsurrey.ac.uk
A non-isothermal, non-adiabatic, axially dispersed plug-flow model has been successfully used to describe the polymerization of a concentrated MMA solution in a tubular reactor fitted with static mixers. surrey.ac.uk This model accurately predicted monomer conversion and polymer molecular weight. surrey.ac.uk The inclusion of static mixers was shown to enhance heat transfer significantly, mitigating the risk of thermal runaway. surrey.ac.uk Other studies have developed semi-empirical models that relate the degree of conversion and polymerization rate to time and temperature, which are validated using techniques like differential scanning calorimetry (DSC) under both isothermal and non-isothermal conditions. researchgate.net Such models can be used to optimize polymerization kinetics by adjusting temperature profiles and initiator concentrations. researchgate.net
For instance, models have been developed to simulate MMA polymerization under various conditions, including batch, semi-batch, isothermal, and non-isothermal scenarios. researchgate.net These models often incorporate empirical relationships for the termination and propagation rate constants that are dependent on monomer conversion and temperature. researchgate.net By considering factors like the intermediate addition of initiator and step changes in temperature, these simulations provide a robust tool for controlling polymer properties and reaction times. researchgate.net
Simulation of Suspension Polymerization for Poly(methyl methacrylate) (PMMA) Production
Suspension polymerization is a widely used industrial method for producing PMMA beads. researchgate.net In this process, MMA monomer droplets are dispersed in a continuous aqueous phase, and polymerization occurs within these droplets. researchgate.netmit.edu Simulation of this heterogeneous system is essential for controlling the particle size distribution (PSD) and molecular properties of the final polymer. sjtu.edu.cn
Modeling of suspension polymerization often treats each monomer droplet as a miniature bulk polymerization reactor. researchgate.netscirp.org These models must account for the complex kinetics, including the gel, glass, and cage effects that influence the polymerization rate. researchgate.netscirp.org For example, a model using Python was developed to simulate the suspension polymerization of MMA in an isothermal reactor, predicting a maximum monomer conversion of approximately 92.8% in about 2.2 hours. researchgate.netscirp.org
Advanced models couple population balance models (PBM) with polymerization kinetics to predict the evolution of the PSD. sjtu.edu.cnekb.eg These models consider droplet breakage and coalescence phenomena, which are influenced by factors like agitation speed. sjtu.edu.cn For instance, a mathematical model for atom transfer radical suspension polymerization (ATRP) of MMA was developed to simultaneously simulate morphological and molecular properties by combining ATRP kinetics, moment equations, phase equilibrium calculations, and a PBM. sjtu.edu.cn The use of chain transfer agents (CTAs) to control molecular weight and the gel effect is also an important aspect incorporated into these simulations. matchemmech.com
Computational Fluid Dynamics (CFD) in Reactor Design for this compound (MMA) Systems
Computational Fluid Dynamics (CFD) has become an indispensable tool for the design and analysis of polymerization reactors. researchgate.netsci-hub.se CFD models provide detailed information about the flow field, mixing patterns, and distribution of species and temperature within the reactor, which are critical for optimizing performance and ensuring product quality. researchgate.netresearchgate.net
In the context of MMA polymerization, CFD models have been developed for various reactor types, including continuous stirred tank reactors (CSTRs) and tubular reactors. researchgate.netsjtu.edu.cn These models integrate continuity, momentum, and species transport equations with a source term representing the polymerization reaction. researchgate.net For CSTRs, the Multiple Reference Frame (MRF) technique is often used to model the impeller's rotation. researchgate.netmdpi.com Studies have used CFD to investigate the impact of impeller speed, reaction temperature, residence time, and inlet monomer concentration on monomer conversion and the homogeneity of the reaction mixture. researchgate.netsci-hub.se
For suspension polymerization, CFD models are coupled with PBMs to simulate the multiphase flow and predict the particle size distribution. mit.edu A multi-scale CFD model based on the 'multi-phase particle-in-cell coupled with the population balance equation (MP-PIC-PBE)' method has been used to simulate a CSTR for MMA suspension polymerization, capturing the flow patterns of particles and the continuous phase. mit.edu These simulations can investigate the effect of design parameters, such as the impeller blade angle, on mixing and particle size. mit.edu The reliability of CFD as a tool for the design and scale-up of polymerization reactors has been demonstrated by numerous researchers. researchgate.net
Molecular Modeling and Simulation of Poly(this compound) (PMMA)
At the molecular level, modeling and simulation provide fundamental insights into the structure, dynamics, and properties of PMMA and its blends. These techniques bridge the gap between molecular architecture and macroscopic behavior.
Atomistic and Mesoscopic Modeling of Poly(this compound) (PMMA) Blends
The compatibility and phase behavior of PMMA blends with other polymers are critical for developing new materials with tailored properties. Atomistic and mesoscopic modeling techniques are powerful tools for investigating these aspects. scribd.comnih.gov
Atomistic simulations, such as Molecular Dynamics (MD), can predict the miscibility of polymer blends by calculating parameters like the Flory-Huggins interaction parameter (χ). nih.govacs.org For example, studies on polystyrene (PS)/PMMA blends have used atomistic modeling to calculate χ at different temperatures and compositions, revealing their immiscibility. scribd.comnih.gov Similarly, simulations of PMMA blended with poly(vinyl alcohol) (PVA) have been used to determine their compatibility range. acs.org
Mesoscopic simulations, which coarse-grain the atomistic details, allow for the study of larger length and time scales, making it possible to investigate the phase morphologies of polymer blends. scribd.comnih.gov These simulations have been used to analyze how factors like the addition of block copolymers, the application of a shear field, and the inclusion of nanoparticles influence the phase separation of PS/PMMA blends. scribd.comnih.gov For instance, in blends of poly(2,6-dimethyl-1,4-phenylene ether) (PPE) and PMMA, atomistic MD simulations have shown a tendency for PMMA chains to aggregate, indicating immiscibility. rsc.org
The following table summarizes findings from modeling studies on various PMMA blends:
| Polymer 2 | Modeling Technique | Key Finding |
| Polystyrene (PS) | Atomistic & Mesoscopic | Immiscible; phase morphology influenced by additives and shear. scribd.comnih.gov |
| Poly(vinyl alcohol) (PVA) | Atomistic & Mesoscopic | Compatible at >60 wt% PVA. acs.org |
| Poly(2,6-dimethyl-1,4-phenylene ether) (PPE) | Atomistic MD | Immiscible; PMMA chains tend to aggregate. rsc.org |
| Dibutyl phthalate (B1215562) (DBP) | Molecular Dynamics | Miscible system. nih.gov |
| Fluoropolymer (F2604) | Molecular Dynamics | Miscible, with strong hydrogen bonding interactions. upb.ro |
| Acetyl tributyl citrate (B86180) (ATBC) | Molecular Dynamics | Miscible, with ATBC acting as an effective plasticizer. begellhouse.com |
Prediction of Polymer Properties and Behavior through Simulation
Molecular simulations are increasingly used to predict a wide range of physical and mechanical properties of PMMA and its composites, often providing results that are in good agreement with experimental data. nih.govaip.org
MD simulations with appropriate force fields, such as COMPASS, can predict properties like the glass transition temperature (Tg) and mechanical properties, including Young's modulus, bulk modulus, and shear modulus. nih.govbegellhouse.com For example, simulations of PMMA plasticized with dibutyl phthalate (DBP) have shown how the addition of the plasticizer affects the free volume, density, and ultimately the mechanical flexibility of the material. nih.gov Similarly, simulations have been used to assess the plasticizing effect of acetyl tributyl citrate (ATBC) on PMMA. begellhouse.com
Simulations also play a crucial role in understanding the behavior of PMMA composites. By modeling the interface between PMMA and reinforcing agents like silica (B1680970) (SiO2) nanoparticles, researchers can predict how these fillers improve the mechanical properties of the composite. aip.orgaip.org These simulations have shown that adding SiO2 nanoparticles can increase the tensile strength and elastic modulus of PMMA. aip.org Furthermore, numerical simulations have been employed to analyze and predict the static compressive properties of PMMA microcellular foams, considering factors like void porosity and cell size. researchgate.netx-mol.net
The predictive power of these simulations extends to the fatigue life of PMMA components. Numerical fatigue life prediction models, taking into account the material's non-linear stress-strain behavior, have been developed to estimate the lifespan of PMMA parts under random vibration loading, which is critical for applications in industries like automotive manufacturing. researchgate.net
The table below presents a selection of properties predicted by simulation and the corresponding simulation techniques.
| Predicted Property | Simulation Technique | System Studied |
| Glass Transition Temperature (Tg) | Molecular Dynamics | PMMA/Dibutyl phthalate, nih.gov PMMA/Acetyl tributyl citrate begellhouse.com |
| Mechanical Properties (Moduli, etc.) | Molecular Dynamics, Finite Element Method | PMMA/Dibutyl phthalate, nih.gov PMMA/SiO2 composites, aip.org Aeronautical PMMA scielo.br |
| Fatigue Life | Numerical Fatigue Models | PMMA polymer for automotive components researchgate.net |
| Compressive Properties | Numerical Simulations | PMMA microcellular foams researchgate.netx-mol.net |
| Miscibility | Molecular Dynamics | PMMA/Fluoropolymer (F2604) upb.ro |
Methyl Methacrylate Mma and Poly Methyl Methacrylate Pmma in Drug Delivery Systems
Polymeric Carriers for Drug Delivery.nih.govresearchgate.netnanorh.com
PMMA's biocompatibility and adaptable nature make it a suitable material for creating polymeric carriers for drug delivery. nih.govresearchgate.net These carriers, often in the form of micro or nanoparticles, can be loaded with various drugs for controlled release. nanorh.com
Poly(methyl methacrylate) (PMMA) Microparticles and Nanoparticles as Drug Carriers.nih.govresearchgate.netnanorh.com
PMMA is extensively used in the creation of micro- and nanoparticle drug delivery systems. nih.govresearchgate.net These particles can encapsulate therapeutic agents, offering a platform for controlled drug release. nanorh.com The use of PMMA in this capacity is driven by its established biocompatibility and the ability to fabricate particles with desired characteristics. nih.govresearchgate.net These particulate systems can be administered through various routes and are also investigated for their potential as vaccine adjuvants. nih.govresearchgate.net
Double Emulsion Techniques for Poly(this compound) (PMMA) Particle Preparation.nih.gov
One of the methods to produce PMMA particles for drug delivery is the double emulsion technique. nih.gov This process is particularly useful for encapsulating water-soluble substances. A study demonstrated the preparation of PMMA particles containing horseradish peroxidase (HRP) using a double emulsion method. nih.gov This technique allows for the creation of a polymeric shell that encapsulates the active agent. nih.gov
Controlled Release Mechanisms.nih.govnih.govresearchgate.net
The release of drugs from PMMA-based carriers can be controlled through various mechanisms, often responding to specific stimuli in the environment. nih.govnih.govresearchgate.net
pH-Responsive Drug Release from Methyl Methacrylate (B99206) (MMA) Copolymers.nih.govresearchgate.nettandfonline.com
Copolymers of this compound (MMA) can be designed to release drugs in response to changes in pH. nih.gov The pH sensitivity of these copolymers is determined by the ratio of acidic or basic monomers to hydrophobic monomers like MMA. nih.gov By adjusting the proportion of MMA in the copolymer, the pH at which the polymer dissolves and releases the encapsulated drug can be controlled. nih.gov For instance, copolymers of MMA and methacrylic acid (MAA) can be engineered to be soluble at a pH greater than 7, which is relevant for drug release in intestinal environments. tandfonline.com Research has shown that increasing the amount of MMA in an acrylic acid (AA) and MMA copolymer can shift the polymer's solubility, allowing for drug release at a physiological pH of 7.4 only when an electrical stimulus is applied, thus preventing premature leakage. nih.gov Copolymers with varying MMA to MAA ratios, similar to the commercially available Eudragit S100, are used for creating nanoparticles that can be loaded with drugs like doxorubicin. tandfonline.com The release of the drug from these nanoparticles is influenced by the pH of the surrounding medium. researchgate.nettandfonline.com
Below is an interactive data table summarizing the effect of the acrylic acid (AA) to this compound (MMA) ratio on drug leakage at physiological pH.
Stimuli-Responsive Drug Release (e.g., Shock Wave Lithotripsy).nih.gov
PMMA particles can be engineered to release their contents in response to external physical stimuli, such as shock waves. nih.gov In one study, PMMA particles loaded with horseradish peroxidase (HRP) were subjected to shock wave lithotripsy (SWL). nih.gov The results showed that the polymeric shell of the particles could be shattered by the SWL treatment, leading to the release of the encapsulated enzyme. nih.gov The amount of HRP released showed a dose-response relationship with the number of shock waves applied; a higher number of shock waves resulted in greater fragmentation of the PMMA particles and consequently, a larger amount of released HRP. nih.gov Furthermore, increasing the concentration of the particles subjected to the same dose of SWL also led to a significant increase in the total amount of HRP released. nih.gov This demonstrates a novel technique for site-specific drug delivery and release. nih.gov
Biphasic Release Profiles and Strategies for Improved Drug Release.nih.govresearchgate.net
Drug release from PMMA particulate carriers often follows a biphasic pattern, characterized by an initial burst release followed by a slower, incomplete release phase. nih.govresearchgate.net This behavior is attributed to the hydrophobic nature and low porosity of the PMMA matrix. researchgate.net To overcome the issue of incomplete drug release and to achieve more favorable release profiles, several strategies are being investigated. nih.govresearchgate.net One approach is to increase the hydrophilicity of the polymer. nih.gov This can be accomplished by synthesizing functionalized PMMA microspheres or by creating PMMA composites with hydrophilic polymers. nih.gov Another strategy involves modifying PMMA matrices by incorporating water-soluble additives to enhance both hydrophilicity and porosity, thereby improving the release profiles. researchgate.net
Future Research Directions and Emerging Trends for Methyl Methacrylate Mma
Sustainable and Circular Economy Approaches for Methyl Methacrylate (B99206) (MMA)
A significant push towards sustainability is reshaping the MMA industry, with a strong emphasis on circular economy principles to minimize waste and reduce reliance on fossil fuels. coherentmarketinsights.commmachemicals.com
Chemical recycling, or depolymerization, is a cornerstone of the circular economy for PMMA. trinseo.com This process breaks down PMMA waste back into its constituent MMA monomer, which can then be purified and reused to produce new PMMA with quality identical to that of virgin material. trinseo.commcgc.comroehm.com This approach is particularly advantageous as it can handle various forms of PMMA waste, including materials unsuitable for mechanical recycling. roehm.com
Several key initiatives and technologies are driving this trend:
Microwave and Molten Metal Depolymerization: Companies are exploring innovative methods to enhance the efficiency of depolymerization. The Mitsubishi Chemical Group, for instance, is developing a recycling technology that uses microwaves for the thermal decomposition of acrylic resin. mcgc.com Another advanced method is NEXTCHEM's NXRe™ technology, which employs a molten metal depolymerization process for the continuous chemical recycling of PMMA. roehm.comchemistryviews.orgnextchem.com This process is being scaled up at an industrial plant in Italy, with a projected completion date in 2026 and an initial processing capacity of 5,000 tons of PMMA per year. roehm.comchemistryviews.org
Collaborative Alliances: Recognizing the logistical challenges of creating a circular economy, several companies have formed a Europe-wide alliance. roehm.comchemistryviews.org This network, which includes Röhm, Pekutherm, NEXTCHEM, and POLYVANTIS, aims to pool expertise in logistics, sorting, and both mechanical and chemical recycling to increase the volume of PMMA waste that can be processed and returned to the market. roehm.comchemistryviews.org Pekutherm, a logistics partner in this alliance, has a sorting capacity of 10,000 tons per year and provides customized concepts for plastic waste disposal. chemistryviews.org
High-Purity Recycled Monomer: A major success in chemical recycling is the ability to produce recycled MMA (rMMA) with a purity of over 99.8%, making it a "drop-in" solution for customers without requiring changes to their existing processes or equipment. roehm.com This high-purity rMMA can be used in demanding applications, including those with strict optical performance requirements. mcgc.com
Table 1: Key Figures in PMMA Chemical Recycling Initiatives
| Organization/Alliance | Technology/Focus | Key Objective/Capacity |
| NEXTCHEM (MyRemono) | NXRe™ molten metal depolymerization | Industrial plant in Italy (2026), 5,000 tons/year initial capacity. roehm.comchemistryviews.org |
| Mitsubishi Chemical Group | Microwave-assisted thermal decomposition | Development of energy-efficient chemical recycling. mcgc.com |
| European Alliance (Röhm, Pekutherm, etc.) | Integrated mechanical & chemical recycling infrastructure | Establish a sustainable circular economy for PMMA in Europe. roehm.comchemistryviews.org |
| Pekutherm | Sorting and logistics for PMMA waste | Sorting capacity of 10,000 tons per year. chemistryviews.org |
Alongside recycling, the development of bio-based MMA is a critical research area aimed at reducing the carbon footprint of the industry. credenceresearch.comdatainsightsmarket.com
Plant-Derived Feedstocks: Major manufacturers are actively developing technologies to produce MMA from renewable, plant-based materials. coherentmarketinsights.commcc-methacrylates.com Mitsubishi Chemical, for example, is pursuing a strategy that includes applying plant-derived raw materials to existing manufacturing processes, which could enable the production of MMA from 100% bio-derived carbon. mcc-methacrylates.comsustainableplastics.com A pilot plant for this technology is slated to begin operations in 2023, with the goal of applying it to commercial plants by 2026. mcc-methacrylates.comindianchemicalnews.com
Fermentation Processes: Another innovative approach involves the direct production of MMA monomers from plant-derived materials through fermentation. mcc-methacrylates.com This method is part of a broader strategy to create "Sustainable MMA." mcc-methacrylates.com
CO2 as a Feedstock: Research is also underway to synthesize MMA using carbon dioxide as a raw material. One proposed process involves the synthesis of MMA from ethylene (B1197577) and syngas generated from coal chemical looping gasification (CLG), a method that can significantly reduce CO2 emissions. aidic.it This process combines CCLG with dry methane (B114726) reforming to produce the necessary synthesis gas. aidic.itresearchgate.net
Novel Poly(methyl methacrylate) (PMMA) Architectures and Advanced Composites
Researchers are continually exploring new ways to structure PMMA and combine it with other materials to enhance its properties and create advanced functionalities.
PMMA-Based Composites: There is significant interest in developing PMMA composites to improve mechanical, thermal, and electrical properties. nih.gov Reinforcements such as graphite (B72142), carbon nanotubes (CNTs), and various nanoparticles are being investigated. nih.gove3s-conferences.org For example, studies have shown that adding graphite to PMMA can improve its impact strength and hardness. nih.gov Similarly, incorporating CNTs can create electrically conductive and transparent polymer composites. nih.gov In-situ polymerization is a common technique used to achieve a homogeneous dispersion of nanoparticles within the PMMA matrix. mdpi.com
Table 2: Examples of PMMA Composite Research
| Reinforcement Material | Property Enhancement | Potential Application |
| Graphite | Improved impact strength and hardness. nih.gov | Engineering components. researchgate.net |
| Carbon Nanotubes (CNTs) | Electrical conductivity, electromagnetic interference shielding. nih.gov | Lightweight, conductive materials. nih.gov |
| Graphene Nanoplatelets | Excellent mechanical properties, electrical conductivity, thermal stability. nih.gov | Advanced functional materials. nih.gov |
| Nano-SiO2 | Increased surface hardness and transparency. mdpi.com | Scratch-resistant transparent materials. mdpi.com |
"Smart" or "responsive" materials that can change their properties in response to external stimuli are a burgeoning field of research. PMMA is a key polymer in the development of these advanced systems.
Thermally Responsive Materials: Bi-layered smart materials fabricated from thermoplastics like PMMA and polyethylene (B3416737) terephthalate (B1205515) glycol (PETG) can exhibit shape deformation in response to thermal stimuli. researchgate.net
Self-Healing Nanocomposites: Researchers have developed transparent smart nanocomposites with self-healing properties. ncsu.edu These materials incorporate nanofibrillated cellulose (B213188) (NFCs) for mechanical reinforcement and a microcapsule system containing PMMA, MMA monomer, and an initiator. ncsu.edubohrium.com When a crack occurs, the microcapsules rupture, releasing the monomer and initiator to polymerize and "heal" the damage. ncsu.edu
PMMA is an increasingly important material in the field of additive manufacturing, or 3D printing, due to its thermoplastic properties, optical clarity, and biocompatibility. nih.govmdpi.com
Material Extrusion (FDM/MEX): PMMA's thermoplasticity makes it suitable for fused deposition modeling (FDM), also known as material extrusion (MEX). nih.govmdpi.com Research in this area focuses on optimizing printing parameters to create high-precision microfluidic chips and other complex structures. mdpi.com The use of recycled PMMA, reinforced with fillers like carbon black, is also being explored to create sustainable filaments for MEX printing. mdpi.com
Stereolithography (SLA): While commercially available acrylic resins are used, the development of PMMA-based resins specifically for stereolithography (SLA) 3D printing is an active area of research, particularly for dental and biomedical applications. nih.gov Studies have focused on optimizing the composition of MMA, ethylene glycol dimethacrylate (EGDMA), and PMMA powder to achieve desirable printability and mechanical properties. nih.gov
Investment Casting: PMMA is favored for creating 3D printed patterns for investment casting, especially in industries like aerospace and automotive. voxeljet.com Its excellent burnout behavior allows for the creation of highly accurate and complex geometries that would be difficult or more costly to produce with conventional tooling. voxeljet.com
Refinements in Polymerization Control and Process Optimization
Efforts to improve the fundamental processes of MMA production and polymerization are ongoing, aiming for greater efficiency, cost-effectiveness, and environmental friendliness. datainsightsmarket.com
Advanced Polymerization Techniques: The development of controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, allows for precise control over the polymer architecture, leading to materials with tailored properties.
Process Simulation and Optimization: Researchers are using software like Aspen Plus and Aspen Plus Dynamics to design and optimize MMA production processes. aidic.itresearchgate.net This includes developing novel, energy-saving measures such as recycle streams, double-effect distillation, and integrated heat-exchange networks. researchgate.net One study proposed a solid-based catalytic process for MMA production from methacrylic acid and methanol (B129727) that is more cost-effective and sustainable than traditional methods. acs.orgresearchgate.net
Alternative Synthesis Routes: Beyond the established methods, research continues into alternative synthesis routes. A novel three-step process starting from coal-derived syngas has been developed, involving the synthesis of a propionate (B1217596), its condensation with formaldehyde (B43269), and subsequent esterification to produce MMA. osti.gov Another approach focuses on using ethanol (B145695) as a starting material in a liquid carbonyl synthesis process. dgchemtech.com
In-depth Kinetic Modeling and Experimental Validation
The free-radical polymerization of this compound (MMA) is characterized by complex kinetic behavior, including a significant autoacceleration phase known as the gel effect. This phenomenon, marked by a rapid increase in polymerization rate and molecular weight, arises from diffusion limitations on termination reactions as viscosity increases. researchgate.netresearchgate.net Accurate kinetic modeling is crucial for controlling the polymerization process, optimizing reactor performance, and tailoring the properties of the final poly(this compound) (PMMA) product.
Recent research has focused on developing comprehensive mathematical models that can predict the kinetic behavior of MMA polymerization under various conditions. These models often incorporate the "pseudo-kinetic rate constants method" and the method of moments to track the evolution of molecular weight. scielo.org.mx They also account for diffusion-controlled initiation, propagation, and termination reactions, often using free-volume theory. scielo.org.mx To improve accuracy, some models use separate number- and weight-average termination rate constants to better represent the bimolecular termination mechanism. scielo.org.mx
Experimental validation is a critical component of model development. Techniques like differential scanning calorimetry (DSC) are used to obtain experimental data on monomer conversion and polymerization rates under both isothermal and non-isothermal conditions. researchgate.netresearchgate.net These data are then used to estimate model parameters and validate the model's predictive capabilities. researchgate.net For instance, a semi-empirical model was developed and validated using DSC experiments, demonstrating its ability to predict monomer conversion in the presence of single or multiple initiators under non-isothermal conditions. researchgate.net
Further advancements in kinetic modeling include the development of models for more complex systems, such as the copolymerization of MMA with crosslinking agents like ethylene glycol dimethacrylate (EGDMA). scielo.org.mxscielo.org.mx These models must account for additional reactions like cyclization and the impact of crosslinking on diffusion limitations. scielo.org.mx The validation of these models against experimental data has shown good agreement at low conversions and low crosslinker concentrations. scielo.org.mx
The table below summarizes key aspects of recent kinetic modeling studies for MMA polymerization.
| Modeling Aspect | Description | Key Findings & Validation | References |
| Core Polymerization | Models describing the free-radical homopolymerization of MMA, including the gel effect. | Successful prediction of monomer conversion and molecular weight development. Validation against experimental data from various sources. | researchgate.netscielo.org.mx |
| Copolymerization | Extension of models to include copolymerization with crosslinking agents (e.g., EGDMA). | Good agreement with experimental data at low conversions and low crosslinker concentrations. | scielo.org.mxscielo.org.mx |
| Thermal Effects | Incorporation of energy balances to account for the significant heat generated during polymerization. | Non-isothermal simulations show faster polymerization rates, aligning better with experimental data where thermal effects are significant. | scielo.org.mx |
| Experimental Techniques | Use of methods like DSC and magnetic levitation for model validation and kinetic parameter estimation. | DSC provides data on heat flow and conversion, while magnetic levitation measures density changes during polymerization. | researchgate.netresearchgate.netharvard.edu |
| Advanced Polymerization | Modeling of controlled radical polymerization techniques like eATRP. | Kinetic models help explain experimental observations, such as the influence of applied potential on polymerization rate. | sjtu.edu.cn |
Development of Advanced Catalytic Systems for this compound (MMA) Synthesis
The pursuit of more sustainable and efficient processes for this compound (MMA) synthesis has driven significant research into advanced catalytic systems. A major focus has been on developing alternatives to the traditional acetone-cyanohydrin (ACH) process, which involves highly toxic intermediates like hydrogen cyanide. rsc.org
One promising alternative is a three-step process starting from coal-derived syngas. This process involves the synthesis of a propionate, its condensation with formaldehyde, and subsequent esterification to MMA. scispace.com Research has led to the development of novel molybdenum-based homogeneous catalysts for the propionate synthesis step, which operate under significantly milder conditions (170°C and 30 atm) than conventional nickel catalysts. scispace.com For the condensation step, active and stable V-Si-P and Ta metal oxide catalysts have been developed. scispace.com A key finding is the correlation between the catalyst's acid-base properties and the condensation reaction yield. scispace.com
Another innovative approach is the "Alpha process," which utilizes readily available raw materials: methanol, ethylene, and carbon monoxide. mcc-methacrylates.com This process relies on a proprietary palladium-based catalyst for the methoxycarbonylation of ethylene to produce methyl propionate. The methyl propionate is then reacted with formaldehyde over a heterogeneous caesium on silica (B1680970) catalyst to form MMA. unizar-csic.es Continuous research and development have focused on enhancing the performance of these catalysts, leading to improved operational and commercial benefits. mcc-methacrylates.com
Researchers are also exploring the direct conversion of biomass-derived acids, such as itaconic acid, to MMA. A recent study demonstrated the cascade decarboxylation/esterification of itaconic acid to MMA over solid catalysts, with Pt/Al2O3 showing promising selectivity. acs.org
The development of bifunctional catalysts is another area of active investigation. For instance, gallium oxide-based systems are being studied for the gas-phase synthesis of MMA through the simultaneous activation of methyl propionate and in-situ dehydrogenation of methanol to formaldehyde. acs.org Additionally, complexes of Nb(V), Ta(V), and V(IV) have been shown to be versatile catalysts for both olefin polymerization and the synthesis of MMA-based materials. rsc.org
The table below highlights some of the advanced catalytic systems being developed for MMA synthesis.
| Catalytic System | Raw Materials | Key Features & Findings | References |
| Molybdenum-based | Syngas (Ethylene, CO, H2) | Operates at lower temperature and pressure than conventional Ni catalysts for propionate synthesis. | scispace.comresearchgate.net |
| V-Si-P & Ta-Oxide | Propionates, Formaldehyde | Active and stable catalysts for the condensation reaction; yield correlates with acid-base properties. | scispace.com |
| Palladium-based (Alpha Process) | Ethylene, CO, Methanol | Homogeneous catalysis for methoxycarbonylation of ethylene to methyl propionate. | unizar-csic.es |
| Caesium on Silica (Alpha Process) | Methyl Propionate, Formaldehyde | Heterogeneous catalyst for the condensation reaction to form MMA. | unizar-csic.es |
| Pt/Al2O3 | Itaconic Acid, Methanol | Enables direct conversion of a biomass-derived acid to MMA via cascade reactions. | acs.org |
| Gallium Oxide-based | Methyl Propionate, Methanol | Bifunctional catalyst for simultaneous activation of methyl propionate and in-situ formaldehyde production. | acs.org |
| Nb(V), Ta(V), V(IV) Complexes | Ethylene, 1-Octene, MMA | Versatile catalysts for polymerization and synthesis of advanced MMA-based materials. | rsc.org |
Expanded Biomedical and Niche Applications of Poly(this compound) (PMMA)
Poly(this compound) (PMMA) has long been a staple in the medical field due to its excellent biocompatibility, optical clarity, and ease of processing. infinitalab.comalfa-chemistry.com Ongoing research continues to expand its applications, moving towards more sophisticated and tailored uses in medical implants, devices, and drug delivery systems.
Tailored Poly(this compound) (PMMA) Materials for Specific Medical Implants and Devices
The ability to customize PMMA implants is a significant area of advancement, largely driven by progress in 3D printing and medical imaging technologies. uteshiyamedicare.comcongruencemarketinsights.com Patient-specific implants for craniofacial reconstruction and orthopedic surgery are becoming increasingly common. congruencemarketinsights.comresearchgate.net Using computed tomography (CT) scans, 3D models of a patient's anatomy can be created, allowing for the fabrication of precisely fitting PMMA implants. researchgate.net This level of customization improves surgical outcomes, reduces operating time, and enhances the aesthetic results of reconstructive surgeries. uteshiyamedicare.comresearchgate.net
Medical-grade PMMA is manufactured under strict standards (Good Manufacturing Practice) to ensure biocompatibility, often meeting USP Class VI requirements. modernplastics.com It is used in a wide array of implantable devices, including:
Intraocular lenses (IOLs): PMMA's optical clarity and stability make it a preferred material for IOLs used in cataract surgery. infinitalab.comalfa-chemistry.com
Orthopedic implants: PMMA is used as bone cement for fixing prostheses in joint replacement surgeries (hip, knee, shoulder) and for creating spacers. modernplastics.comnih.gov
Cranial implants: Customized PMMA plates are used to repair skull defects resulting from trauma or surgery. researchgate.netossfila.com
Dental prostheses: Its moldability and aesthetic properties make it suitable for dentures, artificial teeth, and orthodontic retainers. infinitalab.comalfa-chemistry.com
The development of PMMA-based 3D printing filaments certified for medical use (e.g., ISO 10993-5) allows for the in-house production of custom implants by clinicians and engineers. ossfila.com These materials offer excellent mechanical properties and can be a more affordable alternative to materials like titanium and PEEK. ossfila.com
| Application Area | Specific Use | Key Advantages of Tailored PMMA | References |
| Craniofacial Reconstruction | Custom implants for skull defects | Precise fit, excellent aesthetic results, reduced surgical time. | researchgate.net |
| Orthopedics | Bone cement, custom joint spacers, spinal cages | Strong fixation, biocompatibility, potential for antibiotic impregnation. | modernplastics.comnih.govossfila.com |
| Ophthalmology | Intraocular lenses, hard contact lenses | High optical clarity, long-term stability, biocompatibility. | infinitalab.comalfa-chemistry.com |
| Dentistry | Dentures, artificial teeth, orthodontic retainers | Ease of manipulation, color matching to natural teeth, good aesthetics. | infinitalab.comalfa-chemistry.com |
| 3D Printing | Medical-grade filaments for custom implants | On-demand fabrication, patient-specific designs, affordability. | uteshiyamedicare.comossfila.com |
Innovations in Drug Delivery Systems with this compound (MMA) Derivatives
The versatility of this compound (MMA) and its derivatives is being harnessed to create innovative drug delivery systems. These systems aim to provide controlled and targeted release of therapeutic agents, improving efficacy and patient compliance.
One approach involves the use of copolymers of MMA with other monomers to create "smart" polymers that respond to specific physiological triggers, such as pH. itmedicalteam.pl For example, copolymers of MMA and methacrylic acid can be designed to release a drug at a specific pH, making them suitable for targeted delivery in the gastrointestinal tract. itmedicalteam.pl Similarly, copolymers with dimethylaminoethyl methacrylate are soluble at low pH and precipitate in alkaline conditions, offering another mechanism for pH-sensitive release. itmedicalteam.pl
PMMA-based particulate carriers, such as microparticles and nanoparticles, are being extensively investigated. researchgate.net These particles can encapsulate a wide range of drugs, protecting them from degradation and enabling controlled release. liberty.edu Emulsion polymerization is a common technique used to create these microparticles, where the drug is encapsulated within the polymerizing MMA. liberty.edu These systems have shown potential for delivering antibiotics, antioxidants, and even as adjuvants for vaccines. researchgate.net
Recent innovations include the development of externally triggerable release systems. One study demonstrated that PMMA particles containing an encapsulated enzyme (horseradish peroxidase) could be shattered using shock wave lithotripsy (SWL), leading to a dose-dependent release of the active agent. nih.gov This offers a novel, non-invasive method for site-specific drug delivery. nih.gov
MMA derivatives are also being conjugated with other polymers, like chitosan (B1678972), to create novel biomaterials. mdpi.com For instance, MMA-grafted chitosan has been explored as a gene delivery agent and for creating highly porous microspheres for drug release applications. researchgate.netmdpi.com These hybrid materials combine the desirable properties of both the synthetic polymer and the natural biopolymer.
| Drug Delivery System | MMA Derivative/Copolymer | Mechanism/Application | References |
| pH-Sensitive Polymers | Copolymers of MMA and methacrylic acid or dimethylaminoethyl methacrylate. | Release drugs in response to changes in environmental pH, allowing for targeted delivery. | itmedicalteam.pl |
| Microparticle Carriers | PMMA particles prepared by emulsion polymerization. | Encapsulate drugs for controlled release; can be used for antibiotics, antioxidants, and vaccines. | researchgate.netliberty.edu |
| Externally Triggered Release | PMMA particles designed to be shattered by an external stimulus. | Shock wave lithotripsy can be used to trigger drug release at a specific site. | nih.gov |
| Transdermal Systems | MMA copolymers (e.g., Eudragit®) used in patches and film-forming sprays. | Form a matrix for controlled drug penetration through the skin. | researchgate.net |
| Hybrid Materials | MMA-grafted chitosan. | Combines properties of synthetic and natural polymers for applications in gene and drug delivery. | researchgate.netmdpi.com |
| Matrix Tablets | Copolymers of MMA with starch or cellulose derivatives. | Form a matrix that controls drug release primarily through diffusion. | nih.gov |
Q & A
Basic: What are the standard methodologies for synthesizing methyl methacrylate (MMA) in laboratory settings?
MMA synthesis typically involves esterification of methacrylic acid with methanol, catalyzed by sulfuric acid. Key steps include:
- Reaction setup : Maintain stoichiometric ratios (e.g., 1:1 molar ratio of methacrylic acid to methanol) and controlled temperature (60–80°C) to optimize yield .
- Purification : Distillation under reduced pressure to isolate MMA from byproducts (e.g., unreacted acid or methanol).
- Characterization : Confirm purity via gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, referencing spectral databases like NIST Chemistry WebBook .
Advanced Tip : For polymerization studies, ensure inhibitors (e.g., hydroquinone) are removed via alkaline washing to prevent premature polymerization .
Basic: How should researchers characterize MMA’s physicochemical properties for reproducibility?
- Melting/Boiling Points : Use differential scanning calorimetry (DSC) for melting point determination (-48°C to -54°C) and distillation for boiling point (100–101°C) .
- Spectroscopic Analysis : Compare NMR (¹H and ¹³C) and Fourier-transform infrared (FTIR) spectra with standardized data from HSDB or CAMEO Chemicals .
- Purity Assessment : Quantify residual monomers using high-performance liquid chromatography (HPLC) with UV detection .
Advanced Tip : For copolymer systems, employ matrix-assisted laser desorption/ionization (MALDI-TOF) mass spectrometry to analyze molecular weight distributions .
Basic: What safety protocols are critical when handling MMA in laboratory experiments?
- Ventilation : Use fume hoods to mitigate inhalation risks (MMA vapor irritates respiratory systems) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles; MMA can cause skin sensitization .
- Waste Disposal : Neutralize residues with sodium bicarbonate before disposal to prevent environmental release .
Advanced Tip : Monitor workplace exposure using OSHA-compliant air sampling to ensure concentrations remain below permissible limits (50 ppm time-weighted average) .
Advanced: How can conflicting toxicity data for MMA be resolved in academic studies?
Conflicts often arise from variations in exposure models (e.g., in vitro vs. in vivo) or dose metrics. To address discrepancies:
- Comparative Analysis : Cross-reference studies using EPA’s Integrated Risk Information System (IRIS) criteria, noting differences in exposure duration, species, and endpoints .
- Mechanistic Studies : Investigate metabolic pathways (e.g., hydrolysis to methacrylic acid) to clarify dose-response relationships .
- Statistical Validation : Apply meta-analysis tools to assess heterogeneity in datasets (e.g., using R or Python libraries) .
Example : A 2022 study resolved conflicting neurotoxicity results by standardizing rodent exposure protocols and controlling for genetic variability .
Advanced: What strategies optimize MMA polymerization for tailored material properties?
- Initiator Selection : Use azobisisobutyronitrile (AIBN) for radical polymerization at 60–70°C; adjust concentrations (0.1–1 wt%) to control molecular weight .
- Solvent Systems : Polar solvents (e.g., dimethylformamide) enhance chain mobility, increasing polymerization rates .
- Post-Polymerization Modifications : Anneal PMMA films at 120°C to reduce residual stresses and improve optical clarity .
Case Study : Incorporating silica nanoparticles as Pickering stabilizers in PMMA capsules improved mechanical strength by 40% .
Advanced: How should researchers design experiments to analyze MMA’s environmental persistence?
- Degradation Studies : Simulate aqueous hydrolysis under varying pH (4–10) and monitor degradation products via LC-MS .
- Bioaccumulation Assays : Use OECD Test Guideline 305 to measure bioconcentration factors in aquatic organisms .
- Modeling Tools : Apply EPI Suite software to predict half-lives in soil/water compartments .
Data Interpretation : Compare experimental half-lives with EPA models to validate predictive accuracy .
Advanced: What methodologies are effective for detecting MMA in complex biological matrices?
- Sample Preparation : Use solid-phase microextraction (SPME) to isolate MMA from blood or tissue .
- Analytical Techniques : Pair gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) for quantification at sub-ppm levels .
- Quality Control : Include internal standards (e.g., deuterated MMA) to correct for matrix effects .
Validation : Ensure limits of detection (LOD) meet FDA guidelines for biomonitoring studies .
Advanced: How can copolymerization of MMA with other monomers be systematically studied?
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize comonomer ratios (e.g., MMA-styrene systems) .
- Kinetic Analysis : Employ dilatometry or real-time FTIR to track conversion rates and copolymer composition .
- Property Mapping : Correlate glass transition temperatures (Tg) with copolymer ratios using dynamic mechanical analysis (DMA) .
Example : A 2018 study achieved tunable hydrophobicity in PMMA-polyethylene glycol copolymers by varying ethylene glycol methacrylate content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
